MK-5108
Description
MK-5108 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVIRAZGMYMNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026054 | |
| Record name | MK-5108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010085-13-8 | |
| Record name | MK-5108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010085138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-5108 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12556 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-5108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-5108 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J407531S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-5108: A Technical Guide to its Mechanism of Action as a Highly Selective Aurora A Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-5108 (also known as VX-689) is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its mechanism of action centers on the ATP-competitive inhibition of Aurora A, leading to a cascade of events that disrupt mitotic spindle formation, induce cell cycle arrest at the G2/M phase, and ultimately trigger apoptosis in cancer cells.[1][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting Aurora A Kinase
Aurora A is a serine/threonine kinase that plays a critical role in centrosome maturation and separation, spindle assembly, and chromosome alignment during mitosis.[3] Overexpression of Aurora A is a common feature in a variety of human cancers and is associated with chromosomal instability and tumorigenesis.[1][2]
This compound functions as an ATP-competitive inhibitor of Aurora A kinase.[3] This means that it binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This targeted inhibition disrupts the normal progression of mitosis, leading to the characteristic cellular phenotypes observed with this compound treatment.
Kinase Selectivity Profile
A defining feature of this compound is its high selectivity for Aurora A over other kinases, including the closely related Aurora B and Aurora C kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.
| Kinase | IC50 (nM) | Fold Selectivity vs. Aurora A |
| Aurora A | 0.064 | - |
| Aurora B | 14.1 | 220-fold |
| Aurora C | 12.1 | 190-fold |
| TrkA | 2 | <100-fold |
| TrkB | 13 | >200-fold |
| Table 1: Kinase inhibitory activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various kinases, highlighting its high selectivity for Aurora A.[3][4] |
Cellular Effects of Aurora A Inhibition
The inhibition of Aurora A kinase by this compound leads to a series of distinct cellular consequences:
-
G2/M Phase Cell Cycle Arrest: By disrupting mitotic processes, this compound causes cells to accumulate in the G2/M phase of the cell cycle.[1] This is a hallmark of Aurora A inhibition and can be observed through flow cytometry analysis of DNA content.[3]
-
Inhibition of Histone H3 Phosphorylation: Aurora B is the primary kinase responsible for phosphorylating histone H3 at Serine 10 during mitosis. While this compound is highly selective for Aurora A, at higher concentrations or in certain cellular contexts, it can lead to a decrease in phosphorylated Histone H3 (pHH3), a marker of mitotic cells.[1] However, a more direct effect of Aurora A inhibition is the accumulation of cells with condensed chromosomes that fail to align properly at the metaphase plate.
-
Induction of Apoptosis: Prolonged arrest in mitosis due to Aurora A inhibition can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[5] This is often measured by the activation of caspases, such as caspase-3 and caspase-7.[6]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases.
Methodology:
-
Recombinant human Aurora A, B, and C kinases are expressed and purified.
-
The kinase reaction is initiated by incubating the kinase with a specific peptide substrate and ATP in a reaction buffer.
-
This compound is added at varying concentrations to determine its effect on the kinase activity.
-
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA-based format or by measuring ATP consumption.[7]
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[3]
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as WST-8 or MTT, which measures mitochondrial activity.[8]
-
The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.
-
IC50 values for cell growth inhibition are determined from the dose-response curves.[3]
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cells are treated with this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[3][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound signaling pathway.
Caption: Cell proliferation assay workflow.
Caption: Kinase selectivity of this compound vs. VX-680.
In Vitro and In Vivo Efficacy
Anti-proliferative Activity in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines.
| Cell Line | Origin | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.16 - 6.4 |
| HeLa-S3 | Cervical Cancer | 0.16 - 6.4 |
| SW48 | Colorectal Adenocarcinoma | 0.16 - 6.4 |
| HCC1143 | Breast Carcinoma | 0.42 |
| AU565 | Breast Carcinoma | 0.45 |
| MCF-7 | Breast Adenocarcinoma | 0.52 |
| HCC1806 | Breast Carcinoma | 0.56 |
| CAL85-1 | Breast Carcinoma | 0.74 |
| Table 2: In vitro anti-proliferative activity of this compound in various human cancer cell lines. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.[3][6] |
Antitumor Activity in Xenograft Models
In vivo studies using human tumor xenografts in immunocompromised mice and rats have shown that oral administration of this compound leads to significant tumor growth inhibition.[3] For instance, in an HCT116 colon cancer xenograft model, treatment with this compound at doses of 15 and 30 mg/kg resulted in significant tumor growth inhibition.[8] Similarly, in a SW48 tumor model in nude rats, this compound demonstrated dose-dependent tumor growth inhibition.[3]
Combination Therapy Potential
Preclinical studies have shown that the inhibition of Aurora A by this compound can sensitize tumor cells to taxanes like docetaxel.[3] This synergistic effect is thought to arise from the combined disruption of mitotic processes, leading to enhanced cell death.[9] This has provided a strong rationale for the clinical investigation of this compound in combination with chemotherapy.[10][11]
Conclusion
This compound is a highly potent and selective inhibitor of Aurora A kinase that exerts its antitumor effects by disrupting mitotic progression, leading to cell cycle arrest and apoptosis. Its well-defined mechanism of action, favorable selectivity profile, and demonstrated efficacy in preclinical models have established it as a valuable tool for cancer research and a promising candidate for targeted cancer therapy. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.
References
- 1. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A phase I study of this compound, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
MK-5108: A Comprehensive Technical Guide to its Aurora A Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the Aurora A kinase selectivity of MK-5108, a potent and highly selective small molecule inhibitor. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.
Executive Summary
This compound is an ATP-competitive inhibitor of Aurora A kinase with exceptional potency and selectivity.[1] It demonstrates a significant therapeutic window over other members of the Aurora kinase family, namely Aurora B and Aurora C, and exhibits minimal off-target activity across a broad panel of kinases. This high selectivity is critical for minimizing off-target toxicities and achieving a more targeted therapeutic effect in cancer treatment. The following sections provide detailed quantitative data on its selectivity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and the methodologies employed.
Data Presentation
The selectivity of this compound has been rigorously evaluated through biochemical assays against a wide array of kinases. The following tables summarize the key inhibitory concentrations (IC50) and the selectivity profile of this compound.
Table 1: this compound IC50 Values for Aurora Kinase Family Members
| Kinase | IC50 (nM) | Selectivity Fold (vs. Aurora A) |
| Aurora A | 0.064[1] | 1 |
| Aurora B | 14.1[2] | 220[1] |
| Aurora C | 12.1 | 190[1] |
Table 2: Selectivity Profile of this compound Against a Broader Kinase Panel
This compound was tested against a panel of 233 kinases to determine its broader selectivity. Of the kinases tested, only Tropomyosin receptor kinase A (TrkA) was inhibited with a selectivity of less than 100-fold.[1]
| Kinase | Percent Inhibition at 100 nM | IC50 (nM) |
| Aurora A | 99 | 0.064 |
| TrkA | - | <10 |
Note: A comprehensive list of the 233 kinases tested can be found in the supplementary materials of the publication by Shimomura et al., 2010.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity.
Biochemical Kinase Assays
These assays were crucial in determining the IC50 values of this compound against the Aurora kinases.
Objective: To quantify the in vitro inhibitory activity of this compound against Aurora A, Aurora B, and Aurora C.
Materials:
-
Recombinant human Aurora A, Aurora B, and Aurora C enzymes
-
This compound
-
ATP, [γ-³³P]ATP
-
Substrate peptides (e.g., Kemptide or a derivative)
-
Assay Buffer (e.g., 50 mmol/L Tris-HCl, pH 7.5, 10 mmol/L MgCl₂, 1 mmol/L EGTA, 2 mmol/L DTT, 0.01% Brij-35)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, the appropriate substrate peptide, and the diluted this compound in assay buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Assays
Cell-based assays are essential for understanding the effects of this compound in a more physiologically relevant context.
1. Cell Proliferation Assay (WST-8 or MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
WST-8 or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Add the WST-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
2. Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Resuspend the fixed cells in a PI staining solution containing RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
References
The Discovery and Synthesis of MK-5108: A Technical Guide
An In-depth Examination of a Potent and Selective Aurora A Kinase Inhibitor
Introduction
MK-5108 is a potent and highly selective, ATP-competitive small molecule inhibitor of Aurora A kinase.[1][2] Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[3][4] Overexpression of Aurora A is frequently observed in a variety of human cancers, leading to chromosomal instability and tumorigenesis.[3][5] This has positioned Aurora A as a compelling target for anticancer therapies. This compound has demonstrated significant antitumor activity, both as a monotherapy and in combination with other chemotherapeutic agents like docetaxel, in preclinical studies.[2][3][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Medicinal Chemistry
This compound, with the chemical name trans-4-(3-chloro-2-fluorophenoxy)-1-([6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl)cyclohexanecarboxylic acid, was discovered through internal medicinal chemistry research at Banyu Tsukuba Research Institute.[2][4] The discovery process likely involved the screening of a compound library against Aurora A kinase, followed by lead optimization to enhance potency and selectivity. While a detailed, step-by-step synthesis protocol is not publicly available, the general synthesis of related pyrimidine-based Aurora kinase inhibitors has been described in the patent literature. The synthesis would logically involve the coupling of three key fragments: the substituted pyridine-thiazole core, the cyclohexanecarboxylic acid linker, and the chloro-fluorophenoxy moiety.
Mechanism of Action
This compound functions as a highly selective inhibitor of Aurora A kinase.[1][2] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[2] This inhibition of Aurora A activity leads to defects in mitotic spindle formation, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3][6] The selectivity of this compound for Aurora A over other kinases, particularly Aurora B and C, is a key attribute, minimizing off-target effects.[1][7]
Signaling Pathway
The Aurora A kinase signaling pathway is central to the regulation of mitosis. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. US20030219408A1 - Methods of making pharmaceutical compositions with minicells - Google Patents [patents.google.com]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
MK-5108: A Technical Guide to its ATP-Competitive Inhibition of Aurora A Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MK-5108, a potent and highly selective ATP-competitive inhibitor of Aurora A kinase. It details the compound's mechanism of action, inhibitory profile, and the methodologies used to characterize its activity.
Core Mechanism: ATP-Competitive Inhibition
This compound functions as a potent adenosine triphosphate (ATP)-competitive inhibitor of Aurora A kinase[1][2]. This means that this compound directly competes with ATP for binding to the catalytic site of the Aurora A enzyme. By occupying this site, it prevents the kinase from transferring a phosphate group to its downstream substrates, thereby inhibiting its biological function. The crystal structure of the Aurora A/MK-5108 complex confirms that the inhibitor inserts itself into the nucleotide-binding pocket between the two lobes of the kinase[3]. This mode of action is crucial for its efficacy in disrupting mitotic progression, a hallmark of cancer cells that often overexpress Aurora A kinase.
The inhibition of Aurora A by this compound leads to the misalignment of chromosomes during cell division, which in turn activates the spindle assembly checkpoint and causes an accumulation of cells in the G2-M phase of the cell cycle[2]. This disruption of mitosis ultimately triggers apoptosis (programmed cell death) in cancer cells.
Caption: ATP-Competitive Inhibition by this compound on Aurora A Kinase.
Quantitative Inhibitory Profile
This compound demonstrates remarkable potency and selectivity for Aurora A kinase. The following tables summarize its inhibitory activity from various biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity
| Target Kinase | IC50 (nM) | Selectivity vs. Aurora A | Ki (nM) |
| Aurora A | 0.064[1][4][5] | - | ≤ 0.01 |
| Aurora B | 14.08 (220-fold vs. A)[2][4] | 220-fold | 18 |
| Aurora C | 12.16 (190-fold vs. A)[2][4] | 190-fold | 4.6 |
| TrkA | <100-fold vs. A | <100-fold | Not Reported |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme.
Table 2: Cellular Proliferation Inhibition (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| HCC1143 | Breast | 0.42[4] |
| AU565 | Breast | 0.45[4] |
| MCF-7 | Breast | 0.52[4] |
| HCC1806 | Breast | 0.56[4] |
| CAL85-1 | Breast | 0.74[4] |
| LEIO285 | Leiomyosarcoma | ~0.1 |
| LEIO505 | Leiomyosarcoma | ~0.1 |
| SK-LSM1 | Leiomyosarcoma | ~0.1 |
| Various (17 lines) | Diverse | 0.16 - 6.4[2][6] |
| NSCLC Panel (11 lines) | Non-Small Cell Lung | 0.25 - >10[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on purified Aurora kinases.
-
Enzymes: Recombinant His-tagged human Aurora-A, Aurora-B, and Aurora-C proteins. Aurora-A is expressed in E. coli and purified. Aurora-B and -C are purchased.
-
Substrate: Tetra-Kemptide [RRR(GLRRASLG)4R-NH2] at a concentration of 25 µM[4].
-
ATP: 20 µM, supplemented with 1.0 µCi per well of [γ-33P]-ATP[4].
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 15 mM Mg(OAc)2, and 0.2 mM EDTA[4].
-
Procedure:
-
The assay is conducted in 96-well plates.
-
This compound at various concentrations is pre-incubated with the kinase.
-
The reaction is initiated by the addition of the ATP and substrate mixture.
-
The reaction proceeds at 30°C for 40 minutes[4].
-
The amount of phosphorylated substrate is quantified to determine the level of kinase inhibition. To investigate the ATP-competitive nature, IC50 values are determined in the presence of varying ATP concentrations[5].
-
Cell Proliferation (MTT) Assay
This assay measures the effect of this compound on the viability and growth of cancer cell lines.
-
Cell Seeding: Cells are seeded at a density of 1 x 103 to 4 x 103 cells per well in 96-well flat-bottom plates and allowed to adhere overnight[7].
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.01–20 µM) for 72 hours[7].
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well according to the manufacturer's protocol[7].
-
Incubation: Plates are incubated to allow for the conversion of MTT to formazan by metabolically active cells.
-
Quantification: The formazan crystals are solubilized, and the absorbance is measured to determine cell viability. Dose-response curves are generated to calculate IC50 values[7].
Cell Cycle Analysis by Flow Cytometry
This method assesses the impact of this compound on cell cycle progression.
-
Cell Seeding and Treatment: Cells are seeded in 100-mm dishes (1.5 x 105–5 x 105 cells) and treated with this compound (e.g., 0.4 µM) for various time points (e.g., 6, 12, 24, 48, and 72 hours)[7].
-
Harvesting and Fixation: Cells are harvested and fixed, typically in cold ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye such as propidium iodide[7].
-
Analysis: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is then analyzed.
Immunofluorescence Assay for Phospho-Histone H3
This assay visualizes the mitotic arrest induced by this compound.
-
Cell Synchronization and Treatment: HeLa-S3 cells are synchronized at the G1-S boundary using a double thymidine block. After release, cells are treated with this compound[4].
-
Fixation and Permeabilization: Cells are fixed with cold methanol overnight[4].
-
Antibody Staining:
-
Nuclear Staining: Total nuclei are counterstained with DAPI (4′,6-diamidino-2-phenylindole)[4].
-
Imaging and Analysis: Images are acquired using a high-content imaging system, and the percentage of phospho-histone H3 positive cells is quantified[4].
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound is a highly potent and selective ATP-competitive inhibitor of Aurora A kinase with demonstrated preclinical anti-proliferative activity across a range of cancer cell lines. Its well-defined mechanism of action and strong in vitro and in vivo data have positioned it as a valuable tool for cancer research and a candidate for clinical development, particularly in combination with other anti-cancer agents like docetaxel[1][2][7]. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other Aurora kinase inhibitors.
References
- 1. A phase I study of this compound, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
MK-5108: A Deep Dive into its Impact on Cell Cycle Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MK-5108 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic events.[1] Its targeted action disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent cellular outcomes such as apoptosis or senescence. This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its cellular impact.
Introduction: The Role of Aurora A Kinase in Cell Division
Aurora A kinase is a serine/threonine kinase that plays a critical role in various stages of mitosis, including centrosome maturation, spindle assembly, and chromosome alignment.[2] Overexpression of Aurora A is frequently observed in a wide range of human cancers and is associated with chromosomal instability and tumorigenesis.[1][3] This makes Aurora A a compelling target for anticancer therapies. This compound has emerged as a highly specific inhibitor of Aurora A, exhibiting significantly less activity against Aurora B and C kinases.[2][4]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of Aurora A kinase.[2][5] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates essential for mitotic progression. This inhibition leads to a cascade of cellular events culminating in cell cycle arrest, primarily at the G2/M phase.[3][6]
Key molecular consequences of Aurora A inhibition by this compound include:
-
Disruption of Spindle Assembly: Inhibition of Aurora A disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation.[1]
-
Induction of G2/M Arrest: Cells treated with this compound accumulate in the G2/M phase of the cell cycle, unable to proceed through mitosis.[3][7]
-
Increased Phospho-Histone H3: A hallmark of Aurora A inhibition is the accumulation of cells with phosphorylated Histone H3 (pHH3), a marker for mitotic cells.[2][3]
-
Inhibition of Downstream Targets: this compound treatment leads to a reduction in the phosphorylation of downstream targets of Aurora A, such as TACC3 and Plk1, which are crucial for microtubule stabilization and mitotic progression.[7]
-
Induction of Polyploidy and Apoptosis: Prolonged mitotic arrest induced by this compound can lead to mitotic slippage, resulting in polyploid cells, or trigger the apoptotic cascade, leading to cell death.[7][8]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from various preclinical studies on this compound, providing insights into its potency and cellular effects across different cancer cell lines.
Table 1: In Vitro Potency of this compound Against Aurora Kinases
| Kinase | IC50 (nM) | Selectivity vs. Aurora A | Reference |
| Aurora A | 0.064 | - | [2][4] |
| Aurora B | 14.1 | 220-fold | [2][9] |
| Aurora C | 12.1 | 190-fold | [2][9] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa-S3 | Cervical Cancer | 0.16 | [2] |
| HCT116 | Colon Cancer | 0.22 | [2] |
| A549 | Non-Small Cell Lung Cancer | 0.4 | [7] |
| HCC827 | Non-Small Cell Lung Cancer | 0.1 | [7] |
| Calu-1 | Non-Small Cell Lung Cancer | 0.3 | [7] |
| H1975 | Non-Small Cell Lung Cancer | 0.2 | [7] |
| H1355 | Non-Small Cell Lung Cancer | 0.5 | [7] |
| ES-2 | Ovarian Cancer | 0.34 | [2] |
| SW-872 | Liposarcoma | 0.309 | [10] |
| 93T449 | Liposarcoma | 0.2836 | [10] |
Table 3: Effect of this compound on Cell Cycle Distribution in HeLa-S3 Cells
| Treatment (24h) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control (DMSO) | 55 | 25 | 20 | [2] |
| This compound (0.1 µM) | 40 | 15 | 45 | [2] |
| This compound (0.3 µM) | 25 | 10 | 65 | [2] |
| This compound (1 µM) | 15 | 5 | 80 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the effect of this compound on cell cycle progression.
Cell Viability and Proliferation Assay
This protocol is used to determine the concentration-dependent effect of this compound on cell growth.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or WST-8 to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound or DMSO for the desired time points.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~610 nm.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Immunoblotting
This protocol is used to detect changes in the expression and phosphorylation status of key cell cycle proteins.
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Aurora A, phospho-Aurora A, phospho-Histone H3, TACC3, Plk1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the action of this compound.
Caption: Aurora A kinase signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Logical relationship of this compound's mechanism to its cellular effects.
Conclusion
This compound is a potent and selective inhibitor of Aurora A kinase that effectively halts cell cycle progression at the G2/M phase. Its mechanism of action, centered on the disruption of mitotic processes, has shown significant anti-proliferative activity in a variety of cancer cell lines. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of Aurora A kinase inhibition. The continued investigation of this compound, both as a monotherapy and in combination with other anticancer agents, holds promise for the development of novel cancer treatments.[3][7]
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] this compound, a Highly Selective Aurora-A Kinase Inhibitor, Shows Antitumor Activity Alone and in Combination with Docetaxel | Semantic Scholar [semanticscholar.org]
- 7. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Preclinical evaluation of the Aurora kinase inhibitors AMG 900, AZD1152-HQPA, and this compound on SW-872 and 93T449 human liposarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-5108: A Technical Guide to G2/M Arrest Induction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of MK-5108, a highly selective and potent Aurora A kinase inhibitor, with a specific focus on its induction of G2/M cell cycle arrest. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols for researchers in oncology and drug development.
Introduction
This compound is a small molecule inhibitor that demonstrates high selectivity for Aurora A kinase, a key regulator of mitotic progression.[1][2] Overexpression of Aurora A is a common feature in many human cancers and is linked to chromosomal instability and tumorigenesis.[1][3] this compound competitively binds to the ATP-binding site of Aurora A, disrupting its function and leading to defects in mitotic spindle assembly and chromosome segregation.[2][4] A primary consequence of Aurora A inhibition by this compound is the induction of cell cycle arrest at the G2/M phase, followed by apoptosis in cancer cells.[1][5][6] This guide delves into the molecular underpinnings of this process and provides practical information for its investigation.
Mechanism of Action: The Path to G2/M Arrest
This compound's primary mechanism of inducing G2/M arrest is through the direct inhibition of Aurora A kinase. This disruption of Aurora A function initiates a cascade of events that ultimately halt the cell cycle at the G2/M transition.
Signaling Pathway
The inhibition of Aurora A by this compound disrupts the normal phosphorylation of its downstream targets, which are critical for mitotic entry and progression. This leads to the activation of the G2/M checkpoint, preventing cells from entering mitosis with a defective mitotic spindle. Key molecular events include the failure to properly activate Polo-like kinase 1 (Plk1) and the disruption of the centrosome maturation process. The cell, sensing these mitotic defects, arrests in the G2 phase to allow for repair or, if the damage is too severe, to initiate apoptosis.
Caption: Signaling pathway of this compound-induced G2/M arrest.
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound from various preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nmol/L) | Selectivity vs. Aurora A | Reference |
| Aurora A | 0.064 | - | [7] |
| Aurora B | 14 | 220-fold | [4][7] |
| Aurora C | 12 | 190-fold | [4][7] |
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Treatment | Outcome | Reference |
| HCT116 | 15 mg/kg or 30 mg/kg, p.o., b.i.d., 12d | Significant tumor growth inhibition | [7] |
| SW48 | 15 mg/kg or 45 mg/kg, p.o., b.i.d., 2d/wk, 3wk | Significant tumor growth inhibition | [7] |
| HL-60 (AML) | 75 mg/kg, i.p., b.i.d., 13d | 98% reduction in mean tumor volume | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of human cancer cell lines can be used, such as HeLa-S3 (cervical cancer), HCT116 (colon cancer), and various non-small-cell lung cancer (NSCLC) cell lines.[5][7]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) should be used in all experiments.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 or 48 hours).[6]
-
Harvesting: Detach cells using trypsin and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G1, S, and G2/M phases is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of this compound activity.[1][5][6]
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).[7]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results can be used to calculate the IC50 value for cell growth inhibition.
Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in the cell cycle and apoptosis.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Aurora A, phospho-Aurora A, TACC3, Plk1, cleaved PARP) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical experimental workflow for studying this compound.
Clinical Development
This compound has been evaluated in clinical trials, both as a monotherapy and in combination with other chemotherapeutic agents like docetaxel.[8][9] Phase I studies have aimed to determine the maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[8] While the monotherapy was generally well-tolerated, the combination with docetaxel showed dose-limiting toxicities.[8][9]
Conclusion
This compound is a potent and highly selective inhibitor of Aurora A kinase that effectively induces G2/M cell cycle arrest and subsequent apoptosis in cancer cells. Its well-defined mechanism of action and preclinical efficacy have established it as a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the biological effects of this compound and its potential clinical applications.
References
- 1. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. [PDF] this compound, a Highly Selective Aurora-A Kinase Inhibitor, Shows Antitumor Activity Alone and in Combination with Docetaxel | Semantic Scholar [semanticscholar.org]
- 4. apexbt.com [apexbt.com]
- 5. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase I study of this compound, an oral aurora a kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I study of this compound, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
MK-5108: A Technical Guide to its Impact on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-5108, a potent and highly selective inhibitor of Aurora A kinase, has demonstrated significant potential as an anti-cancer therapeutic. Its mechanism of action is intrinsically linked to the regulation of microtubule dynamics, a critical process for cell division. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's effects on microtubule dynamics. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Introduction: The Role of Aurora A Kinase in Mitotic Progression
Aurora A is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its functions are diverse and essential for the faithful segregation of chromosomes, including centrosome maturation and separation, bipolar spindle assembly, and the spindle assembly checkpoint. The overexpression of Aurora A is a common feature in many human cancers and is associated with chromosomal instability and tumorigenesis. This has positioned Aurora A as a key target for anti-cancer drug development.
Microtubules, dynamic polymers of α- and β-tubulin, are the primary components of the mitotic spindle. The precise regulation of their dynamic instability—the stochastic switching between periods of polymerization and depolymerization—is crucial for the proper formation and function of the spindle. Aurora A kinase modulates microtubule dynamics through the phosphorylation of a variety of microtubule-associated proteins (MAPs).
This compound: A Selective Aurora A Kinase Inhibitor
This compound is a small molecule inhibitor that exhibits high selectivity for Aurora A kinase. It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of Aurora A and disrupting its downstream signaling pathways. This inhibition leads to a cascade of events that ultimately impinge upon the dynamic nature of microtubules, leading to mitotic arrest and apoptosis in cancer cells.
Quantitative Data on the Effects of Aurora A Inhibition on Microtubule Dynamics
| Microtubule Dynamic Instability Parameter | Control | Aurora A Inhibitor (GSK6000063A) |
| Growth Rate (µm/min) | 9.5 ± 0.3 | 7.8 ± 0.4 |
| Shrinkage Rate (µm/min) | 24.1 ± 1.1 | 16.2 ± 1.2 |
| Catastrophe Frequency (events/s) | 0.021 ± 0.002 | 0.013 ± 0.002 |
| Rescue Frequency (events/s) | 0.034 ± 0.004 | 0.019 ± 0.003 |
Data presented as mean ± SEM. This data is from a study using GSK6000063A, a different selective Aurora A inhibitor, and is used here as a proxy for the effects of this compound.
Signaling Pathways and Cellular Effects of this compound
The inhibition of Aurora A by this compound disrupts the phosphorylation of key substrates involved in microtubule regulation. This leads to a series of cellular consequences that ultimately inhibit cancer cell proliferation.
Experimental Protocols
Detailed experimental protocols from the primary literature on this compound are not fully available. Therefore, the following are generalized protocols for key assays used to study the effects of Aurora A inhibitors on microtubule dynamics and cell cycle progression.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., HeLa, HCT116, A549) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule organization within cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Culture and treat cells with this compound for the desired duration.
-
Harvesting: Detach cells using trypsin and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix and permeabilize the cells.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.
In Vitro Aurora A Kinase Assay
This biochemical assay measures the enzymatic activity of Aurora A and the inhibitory potential of compounds like this compound.
MK-5108: A Comprehensive Technical Guide to its Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the binding affinity of MK-5108, a potent and highly selective inhibitor of Aurora A kinase. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways to offer a comprehensive resource for professionals in the field of drug development and cancer research.
Core Target and Binding Affinity
This compound is a small molecule inhibitor that demonstrates high-potency and selective binding to Aurora A kinase (AURKA) , a serine/threonine kinase that plays a crucial role in mitotic progression.[1][2] Overexpression of Aurora A is frequently observed in various human cancers, making it a compelling target for anticancer therapies.[1][2]
The inhibitory activity of this compound is characterized by its low nanomolar potency. In biochemical assays, this compound inhibits Aurora A activity with an IC50 value of 0.064 nM .[2][3][4][5][6] This inhibition occurs in an ATP-competitive manner, indicating that this compound binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[2][3]
A key feature of this compound is its remarkable selectivity for Aurora A over other members of the Aurora kinase family. It is approximately 220-fold more selective for Aurora A than for Aurora B and 190-fold more selective than for Aurora C .[2][3][4] Furthermore, when tested against a panel of 233 different kinases, this compound demonstrated high selectivity, with only TrkA being inhibited with less than 100-fold selectivity.[2][4][5][6]
The potent and selective inhibition of Aurora A by this compound leads to the disruption of mitotic events, including centrosome maturation, spindle assembly, and chromosome alignment.[1][2] This ultimately results in G2/M phase cell cycle arrest and induction of apoptosis in cancer cells.[4][7]
Quantitative Binding Data
The following table summarizes the key quantitative data regarding the binding affinity of this compound.
| Target Protein | Parameter | Value | Notes |
| Aurora A Kinase (AURKA) | IC50 | 0.064 nM | In vitro biochemical assay.[2][3][4][5][6] |
| Aurora B Kinase (AURKB) | Selectivity Fold | ~220-fold | Compared to Aurora A.[2][3][4] |
| Aurora C Kinase (AURKC) | Selectivity Fold | ~190-fold | Compared to Aurora A.[2][3][4] |
| TrkA | Selectivity Fold | <100-fold | The only other kinase inhibited with less than 100-fold selectivity in a panel of 233 kinases.[2][4][5][6] |
Experimental Protocols
The determination of this compound's binding affinity and inhibitory activity relies on robust biochemical and cell-based assays. A representative experimental protocol for a biochemical kinase assay is detailed below.
Biochemical Kinase Assay for Aurora A Inhibition
Objective: To determine the in vitro inhibitory activity of this compound against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
This compound (test compound)
-
ATP (Adenosine triphosphate)
-
[γ-³³P]-ATP (radiolabeled ATP)
-
Kemptide (a substrate peptide for Aurora A)
-
Assay buffer (e.g., 50 mmol/L Tris-HCl, pH 7.4, 15 mmol/L Mg(OAc)₂, 0.2 mmol/L EDTA)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer, a fixed concentration of Kemptide, and the desired concentration of this compound or vehicle control.
-
Enzyme Addition: Add recombinant Aurora A kinase to each well to initiate the reaction.
-
Initiation of Phosphorylation: Add a mixture of ATP and [γ-³³P]-ATP to each well to start the kinase reaction. The final ATP concentration is typically kept close to the Km value for Aurora A.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 40 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation of Phosphorylated Substrate: Transfer the reaction mixture to a filter plate that captures the phosphorylated Kemptide. Wash the wells to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Measure the amount of incorporated radiolabel in each well using a scintillation counter.
-
Data Analysis: The inhibitory activity of this compound is determined by calculating the percentage of inhibition at each concentration compared to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
To investigate the ATP-competitive nature of inhibition, this assay can be repeated with varying concentrations of ATP.[3] An increase in the apparent IC50 value of this compound with increasing ATP concentrations would confirm ATP-competitive inhibition.[3]
Signaling Pathway and Experimental Workflow
The interaction of this compound with Aurora A kinase initiates a cascade of events that disrupt the normal cell cycle. The following diagrams illustrate the Aurora A signaling pathway and a typical experimental workflow for evaluating the effects of this compound.
Caption: Aurora A kinase signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. This compound |CAS:1010085-13-8 Probechem Biochemicals [probechem.com]
- 7. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-5108: A Technical Guide on its In Vitro Efficacy Across Diverse Cancer Cell Lines
Introduction
MK-5108 is an orally bioavailable, potent, and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic events.[1][2][3] Aurora kinases, which include Aurora A, B, and C, are serine/threonine kinases that are crucial for the regulation of cell division.[4] Overexpression of Aurora A is a common feature in a wide variety of human cancers and is linked to chromosomal instability and tumorigenesis.[2][3][5] By targeting Aurora A, this compound disrupts the assembly of the mitotic spindle, leading to failed chromosome segregation, inhibition of cell division, and induction of apoptosis in cancer cells.[2] This document provides a comprehensive technical overview of the in vitro activity of this compound across various cancer cell lines, detailing its mechanism of action, anti-proliferative effects, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Aurora A kinase.[6] Its high selectivity allows it to inhibit Aurora A at nanomolar concentrations while being significantly less potent against Aurora B and C, with a selectivity of 220-fold and 190-fold, respectively.[6] The inhibition of Aurora A disrupts its crucial roles in mitosis, including centrosome maturation, spindle assembly, and chromosome alignment. This leads to a cascade of cellular events, primarily G2/M phase cell cycle arrest, the development of polyploidy (cells with multiple sets of chromosomes), and ultimately, apoptosis.[1][5][7] Downstream effects of Aurora A inhibition by this compound include diminished levels of its substrates, such as TACC3 (Transforming Acidic Coiled-Coil Containing Protein 3) and Plk1 (Polo-like kinase 1).[1][7]
Data Presentation: Anti-proliferative Activity
The efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the IC50 values and cellular effects observed in various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Non-Small-Cell Lung Cancer | |||
| H358 | NSCLC | ~ 0.25 | [1] |
| H1355 | NSCLC | ~ 0.25 | [1] |
| H460 | NSCLC | ~ 0.25 | [1] |
| A427 | NSCLC | ~ 0.625 | [1] |
| H1666 | NSCLC | ~ 1.25 | [1] |
| H1975 | NSCLC | ~ 1.25 | [1] |
| A549 | NSCLC | ~ 2.5 | [1] |
| Calu-1 | NSCLC | ≥ 10 | [1] |
| HCC827 | NSCLC | ≥ 10 | [1] |
| H1650 | NSCLC | ≥ 10 | [1] |
| H727 | NSCLC | ≥ 10 | [1] |
| Breast Cancer | |||
| HCC1143 | Breast | 0.42 | [6] |
| AU565 | Breast | 0.45 | [6] |
| MCF-7 | Breast | 0.52 | [6] |
| HCC1806 | Breast | 0.56 | [6] |
| CAL85-1 | Breast | 0.74 | [6] |
| Liposarcoma | |||
| SW-872 | Liposarcoma | 0.309 (EC50) | [8] |
| 93T449 | Liposarcoma | 0.284 (EC50) | [8] |
| Leiomyosarcoma | |||
| LEIO285 | Leiomyosarcoma | ~ 0.1 | [6] |
| LEIO505 | Leiomyosarcoma | ~ 0.1 | [6] |
| SK-LSM1 | Leiomyosarcoma | ~ 0.1 |[6] |
Table 2: Cellular Effects of this compound Treatment
| Cancer Type | Cell Line(s) | Key Cellular Effects | Reference |
|---|---|---|---|
| Non-Small-Cell Lung | Panel of 11 lines | G2/M accumulation, polyploidy, apoptosis (PARP cleavage), decreased Aurora A, TACC3, Plk1 | [1][7] |
| Epithelial Ovarian | EOC stem cells | G2/M arrest, polyploidy, inhibition of NFκB activity, no significant increase in caspase-3 | [9] |
| Leiomyosarcoma | LEIO285, LEIO505 | G2/M accumulation, increased Caspase 3/7 activity | [6] |
| Cervical, Ovarian | HeLa-S3, ES-2 | G2/M arrest, accumulation of phospho-histone H3 positive cells |[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines are obtained from authenticated sources (e.g., ATCC).
-
Culture Media: Cells are maintained in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then diluted in culture media to the desired final concentrations for experiments.
Growth Inhibition / Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded into 96-well flat-bottom plates at a density of 1,000–4,000 cells per well and allowed to attach overnight.[1]
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.01–20 µM) in at least triplicate for a specified duration, typically 72 hours.[1]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well according to the manufacturer's protocol.
-
Measurement: The resulting formazan crystals are dissolved, and the absorbance is read on a microplate reader.
-
Analysis: Dose-response curves are generated using software like Prism (GraphPad) to calculate IC50 values.[1]
Cell Cycle Analysis (Flow Cytometry)
-
Seeding and Treatment: Cells are seeded in 100-mm dishes (e.g., 1.5 × 10^5–5 × 10^5 cells) and treated with this compound (e.g., 0.4 µM) for various time points (e.g., 6, 12, 24, 48, 72 hours).[1]
-
Harvesting: Cells (both adherent and floating) are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.[1]
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined. An increase in the sub-G1 population is indicative of apoptosis.[1]
Immunoblotting (Western Blot)
-
Cell Lysis: After treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 72 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[1]
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Aurora A, TACC3, Plk1, PARP, β-actin). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Combination Therapies
Studies have explored the efficacy of this compound in combination with standard chemotherapeutic agents. In non-small-cell lung cancer (NSCLC) cell lines, concurrent treatment of this compound with docetaxel or cisplatin resulted in synergistic inhibition of cell growth.[1][7] The combination with docetaxel was noted to be particularly effective.[1] Sequential treatment, where docetaxel is administered before this compound, also showed greater growth inhibition than the reverse sequence, though concurrent treatment remained superior.[1][7] This suggests that this compound can enhance the anti-tumor activity of taxanes without increasing toxicity, offering a promising avenue for combination cancer therapies.[1][3]
Conclusion
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, including those from lung, breast, and ovarian cancers.[1] Its high selectivity for Aurora A kinase leads to predictable and measurable cellular effects, primarily G2/M cell cycle arrest, polyploidy, and apoptosis. The sensitivity to this compound varies significantly between cell lines, a factor that does not appear to correlate directly with basal Aurora A expression levels.[1] Furthermore, its ability to synergize with existing chemotherapies like docetaxel highlights its potential for integration into current cancer treatment regimens. The detailed protocols and data presented herein provide a foundational guide for researchers investigating the therapeutic potential of Aurora A kinase inhibition.
References
- 1. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sivb.org [sivb.org]
- 9. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of MK-5108: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of MK-5108, a highly potent and selective inhibitor of Aurora-A kinase. This compound has demonstrated significant antitumor activity, both as a monotherapy and in combination with other chemotherapeutic agents, in a variety of preclinical models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of Aurora-A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora-A is frequently observed in human cancers and is associated with chromosomal instability and tumorigenesis.[2][3] this compound's potent and selective inhibition of Aurora-A leads to cell cycle arrest in the G2/M phase, accumulation of mitotic cells, and ultimately, apoptosis in cancer cells.[4][5] Its high selectivity for Aurora-A over Aurora-B and Aurora-C minimizes off-target effects, which is a distinguishing feature compared to other Aurora kinase inhibitors.[6][7]
Quantitative In Vitro and In Vivo Data
The preclinical activity of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. Aurora-A | Reference |
| Aurora-A | 0.064 | - | [1][6][7] |
| Aurora-B | 14.1 | ~220-fold | [6][8] |
| Aurora-C | 12.1 | ~190-fold | [6][8] |
| TrkA | 2.0 | ~31-fold | [6][8] |
| TrkB | 13.0 | ~203-fold | [8] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCC1143 | Breast | 0.42 | [6] |
| AU565 | Breast | 0.45 | [6] |
| MCF-7 | Breast | 0.52 | [6] |
| HCC1806 | Breast | 0.56 | [6] |
| CAL85-1 | Breast | 0.74 | [6] |
| LEIO285 | Leiomyosarcoma | ~0.1 | [6] |
| LEIO505 | Leiomyosarcoma | ~0.1 | [6] |
| SK-LSM1 | Leiomyosarcoma | ~0.1 | [6] |
| HCT116 | Colon | Not specified (sensitive) | [4] |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%T/C) | Day of Measurement | Reference |
| HCT116 | 15 mg/kg, twice daily | 10% | Day 11 | [6] |
| HCT116 | 30 mg/kg, twice daily | -6% | Day 11 | [6] |
| HCT116 | 15 mg/kg, twice daily | 17% | Day 18 | [6] |
| HCT116 | 30 mg/kg, twice daily | 5% | Day 18 | [6] |
| SW48 | 15 mg/kg, intermittent | 35% | Day 10 | [1][6] |
| SW48 | 45 mg/kg, intermittent | 7% | Day 10 | [1][6] |
| SW48 | 15 mg/kg, intermittent | 58% | Day 27 | [1][6] |
| SW48 | 45 mg/kg, intermittent | 32% | Day 27 | [1][6] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound, from the inhibition of Aurora-A kinase to the downstream effects on the cell cycle and apoptosis.
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vitro Cell Proliferation Assay
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of this compound in cancer cell lines.
Caption: In vitro cell proliferation assay workflow.
Logical Relationship: Preclinical to Clinical Development
The following diagram illustrates the logical progression from preclinical findings to the clinical development strategy for this compound, particularly in combination with docetaxel.
Caption: Logic of this compound's clinical development.
Detailed Experimental Protocols
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Recombinant human Aurora-A, Aurora-B, and Aurora-C kinases are expressed and purified.
-
Kinase activity is measured using a standard kinase assay, such as the Kinase-Glo® Luminescent Kinase Assay.
-
The kinase, substrate (e.g., a generic peptide substrate), and ATP are incubated in a buffer solution.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is initiated by the addition of ATP and incubated at room temperature.
-
The amount of ATP remaining after the reaction is quantified by adding the Kinase-Glo® reagent, which generates a luminescent signal proportional to the ATP concentration.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[6][8]
Cell Proliferation Assay (WST-8)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
The cells are incubated for 72 hours.
-
After the incubation period, a WST-8 (Water Soluble Tetrazolium salt) solution is added to each well.
-
The plates are incubated for a further 1-4 hours, allowing viable cells to convert the WST-8 into a formazan dye.
-
The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.
-
The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells, and IC50 values are determined from the dose-response curves.[1]
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound as a single agent and in combination with docetaxel.
Methodology:
-
Human cancer cells (e.g., HCT116 or SW48) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID mice or nude rats).[1][4][6]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The animals are then randomized into different treatment groups: vehicle control, this compound alone, docetaxel alone, and the combination of this compound and docetaxel.
-
This compound is typically administered orally, for example, twice daily for a specified period.[4] Docetaxel is administered intravenously.[1]
-
Tumor volumes are measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the vehicle control group. The percentage of tumor growth inhibition (%T/C) is a common metric used.[6]
Conclusion
The preclinical data for this compound strongly support its development as a targeted anticancer agent. Its high potency and selectivity for Aurora-A kinase, coupled with demonstrated in vitro and in vivo efficacy, make it a promising candidate for the treatment of various solid tumors. The synergistic effect observed when combined with taxanes like docetaxel has been a key driver of its clinical development strategy.[4][7][9] This technical guide provides a comprehensive summary of the foundational preclinical pharmacology of this compound for researchers and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] this compound, a Highly Selective Aurora-A Kinase Inhibitor, Shows Antitumor Activity Alone and in Combination with Docetaxel | Semantic Scholar [semanticscholar.org]
- 3. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. A phase I study of this compound, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MK-5108 In Vitro Cell Proliferation Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the in vitro efficacy of MK-5108, a potent and highly selective Aurora A kinase inhibitor, by assessing its impact on cancer cell proliferation. This compound is a small molecule that competitively binds to the ATP-binding site of Aurora A kinase, a key regulator of mitotic events.[1][2] Dysregulation of Aurora A is implicated in tumorigenesis, making it a critical target in cancer therapy.[1][2][3] This guide includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.
Introduction
Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of cell mitosis.[2][4] It is involved in centrosome maturation, spindle assembly, and chromosome segregation.[2] Overexpression of Aurora A kinase is a common feature in a wide variety of cancers and is associated with chromosomal instability and oncogenic transformation.[1] this compound is a potent inhibitor of Aurora A kinase with demonstrated preclinical activity in various cancer cell lines, including those of breast, colon, and lung origin.[1][3][5] By inducing G2/M cell cycle arrest and apoptosis, this compound effectively inhibits cancer cell proliferation.[3][5] This application note details a robust method for quantifying the anti-proliferative effects of this compound using a colorimetric cell viability assay.
Data Presentation
The inhibitory effect of this compound on the proliferation of various cancer cell lines is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound in a panel of human cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| H358 | Non-Small Cell Lung | ~ 0.25 |
| H1355 | Non-Small Cell Lung | ~ 0.25 |
| H460 | Non-Small Cell Lung | ~ 0.25 |
| A427 | Non-Small Cell Lung | ~ 0.625 |
| H1666 | Non-Small Cell Lung | ~ 1.25 |
| H1975 | Non-Small Cell Lung | ~ 2.5 |
| A549 | Non-Small Cell Lung | ~ 2.5 |
| Calu-1 | Non-Small Cell Lung | > 10 |
| HCC827 | Non-Small Cell Lung | > 10 |
| H1650 | Non-Small Cell Lung | > 10 |
| H727 | Non-Small Cell Lung | > 10 |
Table 1: IC50 values of this compound in various non-small cell lung cancer cell lines as determined by a 72-hour MTT assay. Data is approximate and sourced from published literature.[1]
Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the Aurora A kinase signaling pathway, which is crucial for mitotic progression. The diagram below illustrates the key components and interactions within this pathway.
References
- 1. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
determining MK-5108 IC50 in cancer cells
Application Note & Protocol
Topic: Determining the Half-Maximal Inhibitory Concentration (IC50) of MK-5108 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurora A kinase (AURKA) is a key serine/threonine kinase that regulates multiple stages of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[1][2] Overexpression of AURKA is frequently observed in a wide variety of human cancers and is linked to chromosomal instability and tumorigenesis.[2] This makes AURKA a compelling target for anticancer therapies.[1] this compound is an orally bioavailable, potent, and highly selective small-molecule inhibitor of Aurora A kinase.[2][3] It binds to the ATP-binding site of AURKA, disrupting mitotic processes and leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells overexpressing the kinase.[1][2][4]
This document provides a detailed protocol for determining the IC50 value of this compound in cultured cancer cell lines, a critical parameter for assessing the compound's potency and effectiveness.[5][6]
Mechanism of Action & Signaling Pathway
This compound functions as an ATP-competitive inhibitor of Aurora A kinase.[3][4] The primary role of Aurora A is to ensure proper mitotic progression. Its inhibition by this compound leads to defects in the mitotic spindle apparatus, failure of chromosome segregation, G2/M cell cycle arrest, and ultimately, apoptosis.[1][2]
Caption: this compound inhibits Aurora A kinase, disrupting mitosis and inducing apoptosis.
Quantitative Data Summary
This compound demonstrates high selectivity for Aurora A over other kinases, particularly other members of the Aurora kinase family.[3][4] Its potency in cell-based assays varies depending on the cancer cell line.
Table 1: Kinase Inhibitory Potency of this compound
| Kinase | Biochemical IC50 (nM) | Selectivity Fold (vs. Aurora A) | Reference |
|---|---|---|---|
| Aurora A | 0.064 | 1x | [3][4] |
| Aurora B | 14.1 | ~220x | [3][7] |
| Aurora C | 12.1 | ~190x | [3][7] |
| TrkA | 2.0 | ~31x |[7] |
Table 2: Cell-Based IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| H358 | Non-Small-Cell Lung Cancer | ~0.25 | [8] |
| H1355 | Non-Small-Cell Lung Cancer | ~0.25 | [8] |
| H460 | Non-Small-Cell Lung Cancer | ~0.25 | [8] |
| A427 | Non-Small-Cell Lung Cancer | ~0.625 - 2.5 | [8] |
| H1666 | Non-Small-Cell Lung Cancer | ~0.625 - 2.5 | [8] |
| A549 | Non-Small-Cell Lung Cancer | ~0.625 - 2.5 | [8] |
| Calu-1 | Non-Small-Cell Lung Cancer | >10.0 | [8] |
| Various | Breast, Cervix, Colon, Pancreas | 0.16 - 6.4 |[9] |
Experimental Protocol: IC50 Determination using MTT Assay
This protocol outlines the determination of this compound's IC50 value using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[10]
Experimental Workflow
Caption: Workflow for determining the IC50 value of this compound in cancer cells.
Materials and Reagents
-
Cell Line: Selected adherent cancer cell line (e.g., A549, HCT116).
-
This compound: Synthesized or commercially sourced.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
MTT Reagent: 5 mg/mL in sterile PBS.
-
Equipment:
-
Sterile 96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 490-570 nm)
-
Hemocytometer or automated cell counter
-
Multichannel pipette
-
Detailed Protocol
Step 1: Cell Seeding
-
Culture cells until they reach approximately 80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and determine the cell concentration.
-
Dilute the cell suspension to the optimal seeding density (typically 3,000-10,000 cells/well, determined empirically for each cell line).[10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize edge effects.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.[11]
Step 2: Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock in culture medium to create a range of treatment concentrations. A typical 8-point dose range might span from 0.1 nM to 10 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
After the 24-hour cell adherence incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the appropriate wells. Each concentration and control should be tested in triplicate.[10]
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.[4]
Step 3: MTT Assay and Absorbance Reading
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[10]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[10]
Data Analysis and IC50 Calculation
-
Normalize Data: Average the absorbance values for the triplicate wells. Subtract the average absorbance of the blank (medium only) wells from all other values.
-
Calculate Percent Inhibition: Express the data as a percentage of the vehicle control.
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
% Inhibition = 100 - % Viability
-
-
Generate Dose-Response Curve: Plot the percent inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis). The resulting curve should be sigmoidal.[12]
-
Determine IC50: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope). The software will calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of cell viability.[5][12]
References
- 1. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. BioRender App [app.biorender.com]
- 12. clyte.tech [clyte.tech]
Application Notes and Protocols for MK-5108 Western Blot Analysis of p-Aurora A
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the detection of phosphorylated Aurora A kinase (p-Aurora A) at threonine 288 (Thr288) via Western blot analysis in cell lines treated with MK-5108, a potent and highly selective Aurora A kinase inhibitor.[1][2][3] this compound competitively binds to the ATP-binding site of Aurora A, inhibiting its kinase activity and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][4] This protocol is intended to guide researchers in accurately assessing the pharmacodynamic effects of this compound on its direct target, p-Aurora A.
Introduction to this compound and Aurora A Kinase
Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and spindle formation.[2] Its overexpression is frequently observed in various human cancers, making it a compelling target for cancer therapy.[4] this compound is a small molecule inhibitor with high selectivity for Aurora A kinase.[1][3] Inhibition of Aurora A's catalytic activity can be monitored by assessing the levels of its autophosphorylation at Thr288, a key marker of its active state.[5][6] Western blotting is a fundamental technique to quantify the reduction in p-Aurora A levels following this compound treatment.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in cell-based assays and its effect on p-Aurora A.
| Parameter | Value | Cell Line(s) | Reference |
| This compound IC50 (p-Aurora A Autophosphorylation) | 0.3 µM | HeLa Kyoto | [4] |
| This compound IC50 (Cell Growth Inhibition) | 0.25 µM - >10 µM | Various NSCLC cell lines | [7] |
| ~0.25 µM | H358, H1355, H460 | [7] | |
| 0.42 µM - 0.74 µM | HCC1143, AU565, MCF-7, HCC1806, CAL85-1 | [4] | |
| 309.0 nM | SW-872 (Liposarcoma) | [8] | |
| 283.6 nM | 93T449 (Liposarcoma) | [8] | |
| Recommended this compound Concentration for WB | 0.25, 0.5, and 1 µM | H460 and Calu-1 | [7] |
| Recommended Treatment Time for WB | 6, 12, 24, 72 hours | H1975, H460, H1335, Calu-1 | [7] |
| Primary Antibody Dilution (p-Aurora A Thr288) | 1:1000 | N/A | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the Western blot protocol.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase I study of this compound, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody (#3079) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 7. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of the Aurora kinase inhibitors AMG 900, AZD1152-HQPA, and this compound on SW-872 and 93T449 human liposarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospho-Aurora A (Thr288) Polyclonal Antibody (44-1210G) [thermofisher.com]
Application Note: Immunofluorescence Staining for Evaluating the Effects of MK-5108, an Aurora A Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction MK-5108 is an orally bioavailable and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Aurora A is essential for centrosome maturation, mitotic entry, and the assembly of the mitotic spindle.[1][3] Overexpression of Aurora A is common in many human cancers and is linked to chromosomal instability and tumorigenesis.[4] this compound inhibits Aurora A in an ATP-competitive manner, leading to G2/M phase cell cycle arrest, disruption of spindle formation, and subsequent apoptosis in cancer cells.[1][5]
Immunofluorescence (IF) is a powerful technique to visualize the cellular effects of this compound. It allows for the direct observation and quantification of changes in protein localization, phosphorylation status, and cell cycle progression. This application note provides detailed protocols for using immunofluorescence to assess the pharmacodynamic effects of this compound on key mitotic biomarkers.
Signaling Pathway of Aurora A Kinase and Inhibition by this compound
Aurora A kinase is activated during the G2/M transition and localizes to centrosomes and spindle poles.[3][6] Its activity is crucial for recruiting pericentriolar material for centrosome maturation and for organizing microtubules into a bipolar spindle.[3] this compound selectively binds to and inhibits Aurora A, preventing these critical mitotic events and leading to cell cycle arrest.[2]
Caption: Aurora A Kinase signaling pathway and its inhibition by this compound.
Key Biomarkers for Immunofluorescence Analysis
To assess the cellular impact of this compound, the following biomarkers are recommended for immunofluorescence staining:
-
Phospho-Aurora A (Thr288): To directly measure the inhibition of Aurora A autophosphorylation and kinase activity. A reduction in this signal at the centrosomes indicates target engagement.[4]
-
Phospho-Histone H3 (Ser10/Ser28) (pHH3): A well-established marker for cells in mitosis. Inhibition of Aurora A by this compound causes a G2/M arrest, leading to an accumulation of pHH3-positive cells.[1][4]
-
α-Tubulin/β-Tubulin: To visualize the microtubule network and the mitotic spindle. Treatment with this compound is expected to cause spindle defects, such as the formation of monopolar spindles.[6]
-
γ-Tubulin/Pericentrin: To specifically label centrosomes. This allows for the analysis of defects in centrosome maturation and separation, a key function of Aurora A.[7]
Quantitative Data Summary
This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines.
Table 1: In Vitro IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Origin | IC₅₀ (µmol/L) | Reference |
|---|---|---|---|
| HeLa-S3 | Cervical Cancer | 0.16 | [1] |
| ES-2 | Ovarian Cancer | 0.22 | [1] |
| HCT116 | Colon Cancer | 0.40 | [1] |
| HCC1143 | Breast Cancer | 0.42 | [5] |
| AU565 | Breast Cancer | 0.45 | [5] |
| MCF-7 | Breast Cancer | 0.52 | [5] |
| A549 | Lung Cancer | 1.1 |[1] |
Table 2: Effect of this compound on Mitotic Index in HeLa-S3 Cells
| Treatment | Concentration (µmol/L) | % pHH3-Positive Cells (Mitotic Index) | Reference |
|---|---|---|---|
| Control (DMSO) | - | ~5% | [1] |
| This compound | 0.3 | ~30% | [1] |
| This compound | 1.0 | ~45% | [1] |
Data represents the percentage of pHH3-positive cells determined by immunofluorescent analysis 18 hours post-treatment.[1]
Experimental Protocols
The following section details a generalized workflow and protocol for immunofluorescence staining to analyze the effects of this compound.
Immunofluorescence Experimental Workflow
Caption: General experimental workflow for immunofluorescence staining.
Detailed Staining Protocol
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
A. Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HeLa-S3, HCT116) grown on sterile glass coverslips in a multi-well plate.
-
This compound: Stock solution in DMSO.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.3% Triton™ X-100 in 1X PBS.
-
Blocking Buffer: 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100.[8]
-
Antibody Dilution Buffer: 1X PBS / 1% BSA / 0.3% Triton™ X-100.[8]
-
Primary Antibodies (example):
-
Rabbit anti-Phospho-Aurora A (Thr288)
-
Mouse anti-α-Tubulin
-
Rabbit anti-Phospho-Histone H3 (Ser10)
-
Mouse anti-γ-Tubulin
-
-
Secondary Antibodies (example):
-
Goat anti-Rabbit IgG (H+L), Alexa Fluor™ 488
-
Goat anti-Mouse IgG (H+L), Alexa Fluor™ 594
-
-
Counterstain: DAPI (4′,6-diamidino-2-phenylindole) for staining DNA.
-
Mounting Medium: Anti-fade mounting medium.
B. Cell Culture and Treatment
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 5 µM) or a DMSO vehicle control.
-
Incubate for a predetermined duration (e.g., 18-24 hours) to induce mitotic arrest.[1]
C. Fixation and Permeabilization
-
Aspirate the culture medium.
-
Gently rinse the cells twice with 1X PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[8]
-
Rinse three times with 1X PBS for 5 minutes each.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature to allow antibody access to intracellular targets.
-
Rinse three times with 1X PBS for 5 minutes each.
D. Immunostaining
-
Add Blocking Buffer to each coverslip and incubate for 60 minutes at room temperature to prevent non-specific antibody binding.[8]
-
Dilute primary antibodies to their recommended concentrations in Antibody Dilution Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody solution. For co-staining, a cocktail of primary antibodies from different host species can be used.
-
Incubate overnight at 4°C in a humidified chamber.[8]
-
The next day, rinse the coverslips three times with 1X PBS for 5 minutes each.
-
Dilute fluorochrome-conjugated secondary antibodies in Antibody Dilution Buffer. From this step onwards, protect the samples from light.
-
Add the secondary antibody solution and incubate for 1-2 hours at room temperature.[8]
-
Rinse three times with 1X PBS for 5 minutes each in the dark.
E. Mounting and Imaging
-
Add a drop of mounting medium containing DAPI to a clean microscope slide.
-
Carefully remove the coverslip from the well and invert it onto the mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Image the slides using a confocal or high-content fluorescence microscope.
F. Quantitative Analysis
-
Mitotic Index: Quantify the percentage of pHH3-positive cells relative to the total number of DAPI-stained nuclei. An automated image analysis software is recommended for unbiased counting.
-
Spindle Phenotypes: Categorize and count cells based on their spindle morphology (e.g., bipolar, monopolar, multipolar) by observing the α-tubulin staining in the mitotic population.
-
Centrosomal Signal Intensity: Measure the fluorescence intensity of p-Aurora A specifically at the centrosomes (identified by γ-tubulin staining) to quantify the level of inhibition.[9]
Expected Results
-
Inhibition of Aurora A Activity: A dose-dependent decrease in the intensity of p-Aurora A (Thr288) staining at mitotic centrosomes.
-
Cell Cycle Arrest: A significant, dose-dependent increase in the percentage of pHH3-positive cells compared to the vehicle control.[1][4]
-
Spindle Defects: An increased frequency of cells with abnormal mitotic spindles, particularly monopolar spindles where centrosomes have failed to separate.[6][7]
-
Phenotypic Confirmation: Co-staining with α-tubulin (spindle) and γ-tubulin (centrosomes) will confirm that the arrested cells exhibit defects in spindle assembly and centrosome separation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Cdk1 Activity Is Required for Mitotic Activation of Aurora A during G2/M Transition of Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora A inhibition limits centrosome clustering and promotes mitotic catastrophe in cells with supernumerary centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 9. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-5108 Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-5108 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A is frequently observed in various human cancers and is associated with chromosomal instability and tumorigenesis.[1] this compound exerts its anti-tumor effects by inducing G2/M cell cycle arrest and apoptosis.[1][2] These application notes provide a detailed experimental design for utilizing an this compound xenograft model to evaluate its in vivo efficacy.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of Aurora A kinase.[3] The binding of this compound to the ATP-binding pocket of Aurora A prevents the phosphorylation of its downstream substrates, which are essential for various mitotic events, including centrosome maturation and separation, spindle assembly, and chromosome alignment.[4][5] Inhibition of Aurora A leads to mitotic arrest, characterized by an accumulation of cells with phosphorylated histone H3 (pHH3), a marker of mitosis.[1] Prolonged mitotic arrest ultimately triggers apoptosis and inhibits tumor growth.[2]
Aurora A Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora A kinase in cell cycle progression and the mechanism of inhibition by this compound.
Caption: Aurora A Kinase signaling pathway and inhibition by this compound.
Experimental Protocols
Cell Lines and Culture
Select human cancer cell lines with varying sensitivity to this compound for in vivo studies. HCT116 (colon carcinoma) and SW48 (colon adenocarcinoma) are commonly used and have demonstrated sensitivity to this compound.[3][6]
-
Culture Medium: McCoy's 5A Medium (for HCT116) or Leibovitz's L-15 Medium (for SW48) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2 (for HCT116) or without CO2 (for SW48).
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
Preparation of this compound Formulation for Oral Administration
This compound is typically administered orally as a suspension.
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Sodium dodecyl sulfate (SDS)
-
Sterile water for injection
Protocol:
-
Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose powder to heated sterile water (70-80°C) while stirring.
-
Cool the solution on ice to allow the methylcellulose to fully dissolve.
-
Prepare a 0.24% (w/v) SDS solution in sterile water.
-
To prepare the final vehicle, mix the 0.5% methylcellulose solution and the 0.24% SDS solution.
-
Weigh the required amount of this compound powder and suspend it in the vehicle to achieve the desired final concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 10 mL/kg dosing volume).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
Xenograft Model Establishment
Animals:
-
Use female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old, for HCT116 xenografts.[4][7]
-
Use female nude rats, 4-6 weeks old, for SW48 xenografts.[6][8]
-
Allow animals to acclimatize for at least one week before the experiment.
Protocol:
-
Harvest cultured HCT116 or SW48 cells during the exponential growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.[6]
-
The final cell concentration should be such that the desired number of cells is in an injection volume of 100-200 µL. A typical injection for HCT116 is 3-5 x 10^6 cells per mouse.[6][7]
-
Subcutaneously inject the cell suspension into the right flank of the animals.
-
Monitor the animals for tumor development. Tumors are typically palpable within 8-10 days.[7]
In Vivo Efficacy Study
Experimental Groups:
-
Group 1: Vehicle control (oral administration of 0.5% methylcellulose/0.24% SDS)
-
Group 2: this compound (e.g., 15 mg/kg, oral administration, twice daily)
-
Group 3: this compound (e.g., 30 mg/kg or 45 mg/kg, oral administration, twice daily)[6]
-
(Optional) Group 4: Positive control (e.g., Docetaxel)
-
(Optional) Group 5: Combination therapy (this compound and another agent)
Protocol:
-
Once tumors reach a mean volume of approximately 100-200 mm³, randomize the animals into the different treatment groups (n=5-10 animals per group).
-
Administer the vehicle or this compound orally twice daily. The treatment duration can vary, for example, for 12 consecutive days or intermittently (e.g., twice daily for 2 days per week for 3 weeks).[3]
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width² x length) / 2 .
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
Immunohistochemistry for Phosphorylated Histone H3 (Ser10)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) polyclonal antibody (e.g., Thermo Fisher Scientific, Cat# PA5-17869)[9]
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (Sav-HRP)
-
DAB detection system
-
Citrate buffer (10 mM, pH 6.0) for antigen retrieval
Protocol:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval by heating the slides in citrate buffer at 95-100°C for 10-20 minutes.[10][11]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate the sections with the primary antibody (diluted according to the manufacturer's instructions, e.g., 1:100 to 1:500) overnight at 4°C.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with Sav-HRP.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the slides under a microscope to quantify the percentage of pHH3-positive cells.
Data Presentation
In Vitro Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.16 - 0.25 | [2][3] |
| SW48 | Colon Adenocarcinoma | 0.16 | [3] |
| HeLa-S3 | Cervical Cancer | 0.32 | [3] |
| ES-2 | Ovarian Cancer | 0.64 | [3] |
| A549 | Non-Small Cell Lung Cancer | ~1.25 | [2] |
| MCF7 | Breast Cancer | 0.52 | [3] |
| PC-3 | Prostate Cancer | 1.6 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | 3.2 | [3] |
In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Animal Model | This compound Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%T/C) | Reference |
| HCT116 | SCID Mice | 15 | Twice daily, 12 days | 10% (Day 11), 17% (Day 18) | [3] |
| HCT116 | SCID Mice | 30 | Twice daily, 12 days | -6% (Day 11), 5% (Day 18) | [3] |
| SW48 | Nude Rats | 15 | Twice daily, 2 days/week, 3 weeks | 35% (Day 10), 58% (Day 27) | [3][6] |
| SW48 | Nude Rats | 45 | Twice daily, 2 days/week, 3 weeks | 7% (Day 10), 32% (Day 27) | [3][6] |
%T/C = (Mean change in tumor volume of treated group / Mean change in tumor volume of control group) x 100
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the this compound xenograft study.
References
- 1. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Xenograft tumors [bio-protocol.org]
- 5. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Histone H3 (Ser10) Polyclonal Antibody (PA5-17869) [thermofisher.com]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. protocols.io [protocols.io]
- 11. Phospho-Histone H3 (Ser10) Antibody (#9701) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Oral Administration of MK-5108 in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-5108 is an orally bioavailable, potent, and highly selective small-molecule inhibitor of Aurora A kinase, a serine/threonine kinase that plays a critical role in mitotic progression.[1][2][3] Aurora A is essential for several mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis.[4] Its overexpression is common in a wide variety of human cancers and is linked to chromosomal instability and tumorigenesis.[1][5] this compound acts as an ATP-competitive inhibitor, disrupting the mitotic spindle apparatus and leading to cell cycle arrest and apoptosis in cancer cells overexpressing Aurora A.[1][6][7] Preclinical studies in various xenograft models have demonstrated its antitumor activity, both as a monotherapy and, more significantly, in combination with other chemotherapeutic agents like docetaxel.[2][6][8]
These application notes provide detailed protocols for the oral administration of this compound in mouse xenograft models, along with data presentation and visualizations to guide researchers in preclinical drug development.
Mechanism of Action: Aurora A Inhibition
This compound selectively binds to Aurora A kinase, inhibiting its autophosphorylation and its ability to phosphorylate downstream targets.[8] This inhibition disrupts the normal progression of mitosis, primarily causing cells to arrest in the G2/M phase of the cell cycle.[2][5] The sustained mitotic arrest ultimately triggers apoptosis (programmed cell death). Key downstream effects of Aurora A inhibition by this compound include the diminished levels and/or phosphorylation of proteins such as TACC3 and Polo-like kinase 1 (Plk1).[9] The cellular phenotype of Aurora A inhibition is characterized by the accumulation of cells with 4N DNA content and an increase in markers of mitosis, such as phosphorylated Histone H3.[2][5]
Caption: Mechanism of action of this compound via inhibition of Aurora A kinase.
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model in Athymic Nude Mice
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with orally administered this compound.[10]
Materials and Reagents:
-
Human cancer cell line (e.g., HCT116, SW48)[8]
-
Cell culture medium (e.g., McCoy's 5A for HCT116, Leibovitz's L-15 for SW48)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® or similar basement membrane matrix
-
Athymic Nude Mice (e.g., NU/NU, 6-8 weeks old)
-
This compound powder
-
Vehicle for oral gavage (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Gavage needles
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Methodology:
-
Cell Culture: Culture human tumor cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Implantation:
-
Resuspend the harvested cells in sterile PBS or culture medium, often mixed 1:1 with Matrigel to promote tumor formation.
-
Inject the cell suspension (typically 5 x 10⁶ to 10 x 10⁷ cells in 100-200 µL) subcutaneously into the flank of each mouse.[10]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin measurements 3-4 days post-implantation.
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Randomization and Dosing:
-
When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).[8][10]
-
Prepare this compound fresh daily by suspending the powder in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
Administer this compound or vehicle to the respective groups via oral gavage. Dosing schedules from preclinical studies often involve twice-daily (BID) administration.[8]
-
-
Treatment and Monitoring:
-
Continue the dosing regimen for the specified duration (e.g., 12 consecutive days or an intermittent schedule like 2 days on/5 days off).[8]
-
Continue to measure tumor volume and body weight every 2-3 days to monitor efficacy and toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined number of days, or signs of unacceptable toxicity.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Caption: Standard workflow for a mouse xenograft tumor growth inhibition study.
Data Presentation
Quantitative results from in vivo efficacy studies should be summarized for clear interpretation. The following tables present data from published preclinical studies of this compound.
Table 1: Efficacy of this compound Monotherapy in HCT116 Colon Cancer Xenografts [8]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Duration | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | BID | 12 Days | 0% |
| This compound | 15 | BID | 12 Days | 10% |
| This compound | 30 | BID | 12 Days | 17% |
BID: Twice daily administration.
Table 2: Efficacy of this compound Monotherapy in SW48 Colon Cancer Xenografts [7][8]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Duration | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | BID, 2 days/week | 3 Weeks | 0% |
| This compound | 15 | BID, 2 days/week | 3 Weeks | 35% |
| This compound | 45 | BID, 2 days/week | 3 Weeks | 58% |
BID: Twice daily administration.
Combination Studies
Preclinical data strongly indicate that this compound significantly enhances the antitumor activity of microtubule-targeting agents.[2][6] When designing experiments, researchers should consider including study arms that combine this compound with agents like docetaxel. The protocol would be similar to the one described above, with an additional treatment arm for the combination therapy. The administration of the two agents may be concurrent or sequential, and optimization of this schedule is a key experimental question.[9] Studies have shown concurrent treatment to be superior.[9]
References
- 1. Facebook [cancer.gov]
- 2. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase I study of this compound, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-5108 and Docetaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-5108 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Overexpression of Aurora A is frequently observed in various human cancers and is associated with chromosomal instability and tumorigenesis.[1] this compound monotherapy has shown antitumor activity; however, its efficacy is significantly enhanced when used in combination with microtubule-targeting agents like docetaxel.[3] Preclinical and clinical studies have demonstrated that the combination of this compound and docetaxel leads to synergistic anticancer effects, including increased cell cycle arrest and apoptosis.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for studying the combination of this compound and docetaxel in preclinical cancer models.
Mechanism of Action
Docetaxel, a taxane derivative, disrupts the normal function of microtubules, leading to the arrest of mitosis and subsequent apoptotic cell death. This compound, by inhibiting Aurora A kinase, disrupts mitotic spindle formation and chromosome segregation. The combination of these two agents results in a synergistic antitumor effect. Preclinical studies suggest that the inhibition of Aurora A by this compound sensitizes cancer cells to the cytotoxic effects of docetaxel.[3]
The proposed signaling pathway involves the dual disruption of mitotic processes.
Data Presentation
In Vitro Efficacy: Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and docetaxel as single agents in various cancer cell lines. The combination of these drugs typically results in a synergistic reduction in cell viability.
| Cell Line | Cancer Type | This compound IC50 (µM) | Docetaxel IC50 (nM) | Reference |
| HeLa-S3 | Cervical Cancer | ~0.1-1 | Not specified | [7] |
| ES-2 | Ovarian Cancer | ~0.1-1 | Not specified | [7] |
| H460 | Non-Small Cell Lung Cancer | Not specified | ~1.41 (2D culture) | [4] |
| A549 | Non-Small Cell Lung Cancer | Not specified | ~1.94 (2D culture) | [4] |
| PC3 | Prostate Cancer | Not specified | ~0.598 | [8] |
| DU145 | Prostate Cancer | Not specified | ~0.469 | [8] |
| Breast Cancer Cell Lines | Breast Cancer | 0.42 - 0.74 | Not specified | [9] |
In Vivo Efficacy: Xenograft Models
Preclinical studies in xenograft models have demonstrated the enhanced antitumor activity of the this compound and docetaxel combination.
| Xenograft Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| HCT116 (human colon carcinoma) | This compound (15 mg/kg or 30 mg/kg, p.o., b.i.d. for 12 days) | Significant tumor growth inhibition with T/C of 10% and -6% at day 11, and 17% and 5% at day 18, respectively. | [9] |
| SW48 (human colon adenocarcinoma) | This compound (15 mg/kg or 45 mg/kg, p.o., b.i.d. for 2 days/week for 3 weeks) | Dose-dependent tumor growth inhibition with T/C of 35% and 7% at day 10, and 58% and 32% at day 27, respectively. | [9] |
| ES-2 (human ovarian clear cell carcinoma) | Docetaxel (7.5 mg/kg, i.v.) followed by this compound (30 mg/kg, p.o., b.i.d. for 2 days) | Combination is more effective than either agent alone. | [9] |
Experimental Protocols
A general experimental workflow for evaluating the combination therapy is outlined below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the effect of this compound and docetaxel on cell proliferation.[4][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Docetaxel (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, docetaxel, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. The combination index (CI) can be calculated using software like CalcuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[10]
Cell Cycle Analysis (Flow Cytometry)
This protocol is based on methods used to assess the effect of this compound on the cell cycle.[4][11]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol provides a method to quantify apoptosis by measuring caspase-3 and -7 activities.[9][12][13]
Materials:
-
Treated and untreated cells in a 96-well plate
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound, docetaxel, or the combination for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as a fold increase in caspase activity compared to the untreated control.
Western Blot Analysis
This protocol is for the detection of protein expression and phosphorylation status of key signaling molecules.[6][10]
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Aurora A, anti-phospho-Aurora A (Thr288), anti-TACC3, anti-Plk1, anti-phospho-Histone H3 (Ser10), anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of the combination therapy in a mouse xenograft model.[2]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound (formulated for oral gavage)
-
Docetaxel (formulated for intravenous injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, docetaxel alone, this compound + docetaxel).
-
Administer drugs according to the desired schedule. A potential schedule could be docetaxel administered intravenously once, followed by oral administration of this compound twice daily for two consecutive days.[9]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The combination of the Aurora A kinase inhibitor this compound with the chemotherapeutic agent docetaxel represents a promising therapeutic strategy for various cancers. The provided protocols offer a framework for researchers to investigate the synergistic effects and underlying mechanisms of this combination therapy in preclinical settings. Careful optimization of experimental conditions, including drug concentrations and treatment schedules, is recommended for each specific cancer model.
References
- 1. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase I study of this compound, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I study of this compound, an oral aurora a kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. Therapeutic targeting of Polo-like kinase-1 and Aurora kinases in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Synergy of MK-5108 with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-5108 is a potent and highly selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A is frequently observed in various cancers and is associated with chromosomal instability and tumorigenesis. Cisplatin is a cornerstone of chemotherapy for numerous solid tumors, exerting its cytotoxic effects primarily by inducing DNA crosslinks, which block DNA replication and transcription, ultimately leading to apoptosis.[2][3] However, intrinsic and acquired resistance to cisplatin remains a significant clinical challenge.[4]
Recent preclinical studies have indicated that the combination of this compound and cisplatin results in synergistic inhibition of cancer cell growth, particularly in non-small-cell lung cancer.[5][6] This synergy may arise from the distinct but complementary mechanisms of action of the two agents. This compound induces a G2/M cell cycle arrest, a phase in which cells are particularly vulnerable to DNA-damaging agents like cisplatin.[2][7] Furthermore, Aurora A kinase has been implicated in cisplatin resistance through the regulation of tumor suppressor proteins such as p73, suggesting that its inhibition could restore sensitivity to cisplatin.[4]
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic effects of this compound and cisplatin in cancer cell lines. The methodologies described herein will enable researchers to quantify the degree of synergy, elucidate the underlying molecular mechanisms, and generate robust data for preclinical drug development programs.
Data Presentation
Table 1: Summary of In Vitro IC50 Values for this compound and Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Cisplatin IC50 (µM) | Reference |
| H460 | Non-Small-Cell Lung | 400 | Varies | [5] |
| A549 | Non-Small-Cell Lung | Varies | Varies | [5] |
| Calu-1 | Non-Small-Cell Lung | Varies | Varies | [5] |
| HeLa | Cervical Cancer | Varies | Varies | [8] |
| OVCAR-3 | Ovarian Cancer | Varies | Varies | [9] |
Table 2: Combination Index (CI) Values for Concurrent this compound and Cisplatin Treatment
| Cell Line | This compound:Cisplatin Ratio | Fraction Affected (Fa) | Combination Index (CI) | Interpretation | Reference |
| H460 | Based on IC50 | 0.5 | < 1 | Synergy | [6] |
| A549 | Based on IC50 | 0.5 | < 1 | Synergy | [6] |
Note: The CI values are dependent on the specific concentrations and ratios of the drugs used. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[10]
Experimental Protocols
Protocol 1: Determination of IC50 Values and Assessment of Synergy using a Cell Viability Assay
This protocol describes the use of a colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound and cisplatin individually and to assess their synergistic effects in combination.
Materials:
-
Cancer cell line of interest (e.g., H460, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in sterile water or saline)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment (Single Agent IC50 Determination):
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions in triplicate. Include a vehicle control (DMSO for this compound, sterile water/saline for cisplatin).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment (Combination Synergy Assay):
-
Based on the individual IC50 values, prepare combinations of this compound and cisplatin at a constant ratio (e.g., based on the ratio of their IC50s) or in a matrix format with varying concentrations of both drugs.
-
Treat cells as described in step 2. It is recommended to test both concurrent and sequential administration (e.g., cisplatin for 24 hours followed by this compound for 48 hours, and vice versa) to determine the optimal treatment schedule.[6]
-
-
MTT Assay:
-
After 72 hours of incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
For single-agent treatments, plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.[11]
-
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to quantify apoptosis in cells treated with this compound, cisplatin, or their combination.
Materials:
-
6-well cell culture plates
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat cells with this compound, cisplatin, or the combination at predetermined concentrations (e.g., their respective IC50 values or synergistic concentrations identified in Protocol 1) for 24, 48, or 72 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the use of flow cytometry to analyze the cell cycle distribution of cells treated with this compound and/or cisplatin.
Materials:
-
6-well cell culture plates
-
This compound and Cisplatin
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells in 6-well plates as described in Protocol 2. A time course experiment (e.g., 12, 24, 48 hours) is recommended to observe changes in cell cycle distribution over time.
-
-
Cell Fixation:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Visualization of Pathways and Workflows
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Cisplatin-Mediated Apoptosis in Ovarian Cancer Cells through Potentiating G2/M Arrest and p21 Upregulation by Combinatorial Epigallocatechin Gallate and Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase III study of concurrent versus sequential thoracic radiotherapy in combination with mitomycin, vindesine, and cisplatin in unresectable stage III non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Concurrent versus sequential chemoradiotherapy with cisplatin and vinorelbine in locally advanced non-small cell lung cancer: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: MK-5108 and its Effects on the Cell Cycle, with a Comparative Analysis of Polyploidy Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the cellular effects of MK-5108, a potent and highly selective inhibitor of Aurora A kinase. While the topic of interest is the induction of polyploidy, it is critical to understand that the primary mechanism of this compound does not typically lead to this outcome. Instead, polyploidy is a hallmark effect of inhibiting a related kinase, Aurora B. This document will clarify the distinct roles and mechanisms of Aurora A and Aurora B kinase inhibition, present data on the cellular outcomes of this compound treatment, and provide detailed protocols to assess these effects in cell culture. For comparative purposes, data and methodologies related to a known Aurora B inhibitor, which efficiently induces polyploidy, are also discussed.
Aurora kinases are key regulators of mitosis, and their dysfunction can lead to chromosomal instability, a common feature in tumorigenesis.[1] Aurora A is essential for centrosome maturation and mitotic entry, while Aurora B is a critical component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[2][3] Small molecule inhibitors targeting these kinases are of significant interest in cancer research.
This compound is a highly selective inhibitor of Aurora A kinase, with an IC50 of 0.064 nM in cell-free assays, and is over 200-fold more selective for Aurora A than for Aurora B.[4] Inhibition of Aurora A by this compound typically leads to defects in mitotic spindle assembly, causing a G2/M phase cell cycle arrest and subsequent apoptosis.[5][6]
In contrast, the inhibition of Aurora B disrupts chromosome alignment and, crucially, leads to cytokinesis failure.[3] This failure of cell division after DNA replication results in endoreduplication, producing cells with a DNA content of 4N, 8N, or even higher, a state known as polyploidy.[7][8] While this compound does not typically induce widespread polyploidy, some studies suggest that in cells deficient in the p53 tumor suppressor, inhibition of Aurora A can result in endoreduplication and polyploidy.[5][9]
Mechanism of Action: Aurora A vs. Aurora B Inhibition
The differential outcomes of inhibiting Aurora A and Aurora B kinases stem from their distinct roles in mitosis.
-
Aurora A Inhibition (e.g., this compound): Aurora A is localized to the centrosomes and spindle poles during mitosis. Its inhibition disrupts centrosome separation and the formation of a bipolar spindle, leading to a mitotic arrest. In cells with functional p53, this arrest often triggers apoptosis. In p53-deficient cells, the outcome can be mitotic slippage and, in some cases, the formation of polyploid cells.[5][9]
-
Aurora B Inhibition (e.g., AZD1152-HQPA): Aurora B is crucial for the proper attachment of microtubules to kinetochores and for the completion of cytokinesis. Its inhibition leads to chromosome mis-segregation and a failure of the cleavage furrow to form or complete, resulting in a single cell with double the DNA content (endoreduplication). Repeated rounds of this process can lead to hyper-polyploidy.[3][7][8]
Below is a diagram illustrating the distinct signaling pathways and cellular fates resulting from the inhibition of Aurora A and Aurora B kinases.
References
- 1. jabonline.in [jabonline.in]
- 2. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Aurora B inhibition induces hyper-polyploidy and loss of long-term proliferative potential in RB and p53 defective cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of MK-5108 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-5108 is a potent and highly selective small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3][4] Overexpression of Aurora A kinase is frequently observed in various human cancers and is associated with chromosomal instability and tumorigenesis.[1][2][3] this compound inhibits Aurora A kinase in an ATP-competitive manner, leading to disruption of the mitotic spindle, cell cycle arrest, and induction of apoptosis in cancer cells.[2][3][5] This application note provides detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The described methods focus on assessing cell cycle distribution and apoptosis, two key cellular outcomes of Aurora A kinase inhibition.
Mechanism of Action: this compound Signaling Pathway
This compound specifically targets Aurora A kinase, a serine/threonine kinase that plays a critical role in centrosome maturation, mitotic entry, and spindle assembly.[2] By inhibiting Aurora A, this compound disrupts these processes, leading to a G2/M phase cell cycle arrest.[1][2][6] This arrest is often characterized by an accumulation of cells with phosphorylated Histone H3 (pHH3), a substrate of Aurora B kinase that marks cells in mitosis.[1][2] Prolonged mitotic arrest can ultimately trigger the intrinsic apoptotic pathway.
Caption: this compound inhibits Aurora A kinase, leading to mitotic disruption, G2/M arrest, and apoptosis.
Experimental Workflow
A typical workflow for analyzing the effects of this compound on cultured cells using flow cytometry involves cell culture, treatment with the inhibitor, cell harvesting and staining, and finally data acquisition and analysis.
Caption: General workflow for flow cytometry analysis of this compound treated cells.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from flow cytometry analysis of cells treated with this compound.
Table 1: Effect of this compound on Cell Cycle Distribution in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines. [6]
| Cell Line | Treatment (0.4 µM this compound) | % G1 Phase | % S Phase | % G2/M Phase |
| A549 | 12 h | 25.1 | 24.9 | 50.0 |
| 24 h | 29.5 | 28.3 | 42.2 | |
| H1975 | 12 h | 28.7 | 26.5 | 44.8 |
| 24 h | 35.1 | 30.2 | 34.7 | |
| H358 | 12 h | 33.4 | 29.8 | 36.8 |
| 24 h | 40.2 | 33.1 | 26.7 |
Table 2: Induction of Apoptosis by this compound in Leiomyosarcoma Cell Lines. [4]
| Cell Line | Treatment (this compound) | Caspase 3/7 Activity (Fold Change vs. Control) |
| LEIO285 | 48 h | Significant Increase |
| 72 h | Significant Increase | |
| LEIO505 | 24 h | - |
Note: Specific fold-change values were not provided in the source material, but a "significant increase" was reported.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound treated cells by staining with propidium iodide, a fluorescent dye that intercalates with DNA.[7][8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Treatment: Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time periods (e.g., 6, 12, 24, 48 hours).[6]
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin-EDTA.
-
Collect all cells (including any floating cells from the media) by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Fixation:
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for overnight storage).[9]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Carefully aspirate the ethanol and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to acquire at least 10,000 events per sample.
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.
-
Analyze the PI signal (typically in the FL2 or FL3 channel) on a linear scale to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in this compound treated cells by staining with fluorochrome-conjugated Annexin V and PI.[10][11][12][13][14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains necrotic or late apoptotic cells with compromised membrane integrity.[10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) or other viability dye (e.g., 7-AAD)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Collect both floating and adherent cells. Centrifuge the supernatant to collect floating cells. Detach adherent cells with trypsin-EDTA and combine them with the floating cells.
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cell pellet once with cold PBS.
-
Wash the cell pellet once with 1X Annexin V Binding Buffer.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Add 400 µL of 1X Annexin V Binding Buffer to the tube.
-
Add 5 µL of PI staining solution just prior to analysis.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
Analyze the fluorescence signals to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers studying the cellular effects of the Aurora A kinase inhibitor, this compound. Flow cytometry is an indispensable tool for quantifying the impact of this compound on cell cycle progression and apoptosis. These methods can be adapted for various cell lines and experimental conditions to further elucidate the mechanism of action of this and other anti-cancer compounds.
References
- 1. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 14. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MK-5108 Concentration for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of MK-5108 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective ATP-competitive inhibitor of Aurora A kinase.[1][2][3][4] Its high selectivity for Aurora A over Aurora B and C kinases minimizes off-target effects associated with pan-Aurora kinase inhibitors.[3] Inhibition of Aurora A kinase disrupts critical mitotic processes, including centrosome maturation and spindle formation, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2]
Q2: What is a good starting concentration for this compound in a new cell line for a long-term study?
For long-term studies, it is recommended to start with a concentration range that is at or slightly above the IC50 value determined from short-term (e.g., 72-hour) cell viability assays. A common starting point for long-term growth inhibition assays is in the nanomolar to low micromolar range (e.g., 0.03 µM to 1 µM). It is crucial to perform a dose-response curve to determine the optimal concentration that balances efficacy with long-term cell viability and avoids excessive cytotoxicity that could confound experimental results.
Q3: How stable is this compound in cell culture medium?
Q4: What are the known mechanisms of resistance to Aurora kinase inhibitors like this compound?
Acquired resistance to Aurora kinase inhibitors can develop through several mechanisms, including:
-
Mutations in the kinase domain: Point mutations in the ATP-binding pocket of the target kinase can reduce the binding affinity of the inhibitor.
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Activation of bypass signaling pathways: Cells may activate alternative signaling pathways to circumvent the effects of Aurora A kinase inhibition.
-
Overexpression of anti-apoptotic proteins: Increased levels of proteins like Bcl-2 can make cells more resistant to apoptosis induced by this compound.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound over time in a long-term experiment.
-
Potential Cause: Compound degradation in the cell culture medium.
-
Troubleshooting Step: Replenish the cell culture medium with freshly prepared this compound every 48-72 hours. To confirm degradation, you can perform an analytical chemistry technique like High-Performance Liquid Chromatography (HPLC) to measure the concentration of this compound in the culture medium at different time points.
-
-
Potential Cause: Development of a resistant cell population.
-
Troubleshooting Step: Isolate the cell population that appears to be resistant and perform a dose-response assay to determine if the IC50 has shifted compared to the parental cell line. If resistance is confirmed, you can investigate the underlying mechanisms (see FAQ 4).
-
Problem 2: High levels of cell death observed even at low concentrations of this compound in a long-term study.
-
Potential Cause: Cumulative cytotoxicity.
-
Troubleshooting Step: Perform a time-course experiment at a fixed low concentration of this compound and assess cell viability at multiple time points (e.g., 24h, 48h, 72h, 96h, etc.). This will help determine the maximum duration of exposure your cells can tolerate at that concentration. Consider using a lower starting concentration for your long-term experiment.
-
-
Potential Cause: Off-target effects.
Problem 3: Unexpected cellular phenotypes, such as changes in morphology or the appearance of multinucleated cells.
-
Potential Cause: Inhibition of mitosis and cytokinesis.
-
Explanation: As an Aurora A kinase inhibitor, this compound is expected to cause mitotic arrest. Prolonged arrest can lead to various outcomes, including mitotic catastrophe, apoptosis, or mitotic slippage, where cells exit mitosis without proper chromosome segregation, resulting in polyploidy and multinucleation.[5]
-
Troubleshooting Step: These phenotypes are often an indicator of on-target drug activity. You can quantify the percentage of multinucleated cells or cells with abnormal nuclear morphology using microscopy and DNA staining (e.g., DAPI or Hoechst). This can serve as a phenotypic readout of drug efficacy.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa-S3 | Cervical Cancer | Not specified |
| ES-2 | Ovarian Cancer | Not specified |
| HCT116 | Colorectal Carcinoma | Not specified |
| SW480 | Colorectal Adenocarcinoma | Not specified |
| A549 | Lung Carcinoma | ~0.625 - 2.5 |
| H460 | Large Cell Lung Cancer | ~0.25 |
| Calu-1 | Lung Squamous Cell Carcinoma | >10 |
| H358 | Bronchioloalveolar Carcinoma | ~0.25 |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.[6]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition |
| HCT116 | 15 mg/kg, twice daily for 12 days | Significant inhibition |
| HCT116 | 30 mg/kg, twice daily for 12 days | Significant inhibition |
| SW480 | 15 mg/kg, twice daily, 2 days/week for 3 weeks | Dose-dependent inhibition |
| SW480 | 45 mg/kg, twice daily, 2 days/week for 3 weeks | Dose-dependent inhibition |
Experimental Protocols
Protocol 1: Long-Term Growth Inhibition Assay
-
Cell Seeding: Seed cells in 24-well plates at a low density to allow for long-term growth.
-
Drug Treatment: After 24 hours, treat cells with a range of this compound concentrations (e.g., 0.03 µM to 1 µM) for 72 hours.
-
Drug Washout: After 72 hours, carefully aspirate the drug-containing medium, wash the cells once with sterile PBS, and add fresh, drug-free medium.
-
Incubation: Incubate the cells for an additional period (e.g., 4-10 days), allowing the untreated control cells to approach confluency. The exact duration will depend on the growth rate of the specific cell line.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Normalize the results to the vehicle-treated control to determine the long-term effect of this compound on cell proliferation and survival.
Protocol 2: Generation of this compound Resistant Cell Lines
-
Determine Initial IC50: Perform a standard 72-hour cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Stepwise Dose Escalation: Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase). Maintain the cells at each concentration for several passages.[7][8]
-
Monitor for Resistance: At each step, monitor the cells for signs of resistance, such as an increased growth rate compared to the previous concentration.
-
Isolate Resistant Clones: Once a resistant population is established, you can isolate single-cell clones by limiting dilution to ensure a homogenous resistant cell line.
-
Confirm Resistance: Characterize the resistant clones by determining their IC50 for this compound and comparing it to the parental cell line. A significant increase in the IC50 confirms the resistant phenotype.[8]
Mandatory Visualization
Caption: Mechanism of action of this compound leading to mitotic arrest and subsequent cellular fates.
Caption: A logical workflow for troubleshooting decreased efficacy of this compound in long-term studies.
Caption: A stepwise protocol for the in vitro generation of this compound resistant cell lines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
MK-5108 Technical Support Center: Investigating Off-Target Effects on TrkA Kinase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the Aurora A kinase inhibitor, MK-5108, on TrkA kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is an orally bioavailable, potent, and highly selective small-molecule inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in regulating mitotic events.[1][2] The primary function of Aurora A is to ensure proper chromosome segregation and spindle assembly during cell division.[1] Due to its role in mitosis, Aurora A is a target for anticancer therapies, as its overexpression is common in various human cancers and can lead to chromosomal instability.[2][3] this compound acts as an ATP-competitive inhibitor of Aurora A.[3][4]
Q2: What is the known off-target activity of this compound on TrkA kinase?
During extensive kinase profiling, this compound was tested against a panel of 233 different protein kinases. The results demonstrated high selectivity for Aurora A. Notably, Tropomyosin receptor kinase A (TrkA) was identified as the only kinase inhibited with less than 100-fold selectivity relative to Aurora A.[3][5] This indicates that while this compound is highly selective, there is a potential for off-target activity against TrkA, particularly at higher concentrations.
Q3: How does the inhibitory potency of this compound on TrkA compare to its on-target Aurora kinase activity?
This compound is significantly more potent against its primary target, Aurora A, than against TrkA or the other Aurora kinase family members, Aurora B and Aurora C. The selectivity profile highlights its specificity for Aurora A.
Quantitative Data: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nmol/L) | Selectivity vs. Aurora A |
| Aurora A | 0.064 | 1-fold (Reference) |
| Aurora B | ~14 | ~220-fold |
| Aurora C | ~12 | ~190-fold |
| TrkA | < 6.4 | < 100-fold |
| [Sources: 1, 4] |
Q4: What are the potential downstream signaling consequences of unintended TrkA inhibition?
TrkA is a high-affinity receptor for Nerve Growth Factor (NGF). Upon NGF binding, TrkA dimerizes and autophosphorylates, initiating several downstream signaling cascades that are critical for neuronal survival, differentiation, and proliferation.[6][7] The primary pathways activated by TrkA include:
-
RAS/MAPK Pathway: Promotes cell differentiation and survival.[8]
-
PI3K/Akt Pathway: A crucial pathway for mediating cell survival and regulating vesicular trafficking.[6][8]
-
PLC-γ Pathway: Involved in various cellular processes.[9]
Unintended inhibition of TrkA by this compound could potentially disrupt these neurotrophin-mediated signaling events, which may be a consideration in non-cancer-related studies or if off-target toxicities are observed.
Signaling Pathway Diagrams
Below are diagrams illustrating the canonical signaling pathways for Aurora A and TrkA.
Caption: Aurora A kinase signaling pathway and point of inhibition by this compound.
Caption: TrkA signaling pathway and potential off-target inhibition by this compound.
Troubleshooting Guides
Q5: My inhibitor shows high potency in a biochemical assay but weak activity in my cellular assay. Why the discrepancy?
This is a common challenge in drug discovery. Several factors can contribute to this difference:
-
High Cellular ATP: Biochemical assays are often conducted with ATP concentrations near the Km of the kinase. However, intracellular ATP levels are much higher (millimolar range), which can lead to increased competition and reduce the apparent potency of an ATP-competitive inhibitor like this compound.[10]
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at sufficient concentrations.
-
Drug Efflux: Cancer cell lines can express efflux pumps (e.g., P-glycoprotein) that actively transport the inhibitor out of the cell, lowering its effective intracellular concentration.
-
Compound Stability: The inhibitor may be unstable in the cell culture medium or be rapidly metabolized by the cells.[10]
Q6: I am observing high variability or unexpected results in my cell-based assays. What are common causes?
High variability can obscure real biological effects. Consider these potential sources of error:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating to avoid well-to-well differences in cell number.[10]
-
Edge Effects: The outer wells of microplates are susceptible to evaporation, which can alter compound concentration. It is good practice to fill outer wells with sterile media or PBS and not use them for experimental data points.[10]
-
Inconsistent Incubation Times: Adhere strictly to your defined incubation schedule for both drug treatment and the addition of assay reagents.[10]
-
Solvent Effects: If using DMSO to dissolve this compound, ensure the final concentration in the media is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[10]
Q7: How can I experimentally distinguish between the cellular effects of Aurora A vs. TrkA inhibition?
-
Selective Markers: Use specific pharmacodynamic markers for each pathway. For Aurora A inhibition, monitor the phosphorylation of Histone H3 (pHH3), which increases as cells arrest in the G2/M phase.[3][11] For TrkA, monitor the phosphorylation of TrkA itself (p-TrkA) or key downstream effectors like Akt (p-Akt) and ERK (p-ERK) following stimulation with NGF.
-
Cell Line Selection: Use cell lines that express only one of the targets or where one is known to be a primary driver. For example, use a neuroblastoma cell line with high TrkA expression and NGF-dependency to study TrkA effects, and a cancer cell line known to be sensitive to Aurora A inhibition for on-target studies.[6]
-
Dose Response: Exploit the selectivity window. At low nanomolar concentrations, the effects of this compound should be predominantly driven by Aurora A inhibition. Off-target TrkA effects would be expected to appear only at significantly higher concentrations.
Experimental Protocols & Workflows
Protocol 1: Biochemical Kinase Assay for TrkA Inhibition
This protocol outlines a method to determine the IC50 value of this compound against recombinant TrkA kinase. Luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) are common.[12]
-
Reagents & Materials:
-
Recombinant human TrkA kinase
-
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
-
This compound (serial dilutions)
-
ATP
-
Kinase reaction buffer (containing MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. A typical starting concentration might be 10 µM, diluted in 1:3 steps.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mix to each well.
-
To initiate the reaction, add 5 µL of 2x ATP solution. The final ATP concentration should be at or near the Km of TrkA for ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagents according to the manufacturer's protocol. This typically involves a 40-minute incubation to deplete unused ATP, followed by a 30-minute incubation to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Convert the raw luminescence units (RLU) to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Cellular TrkA Pathway Inhibition
This protocol assesses the ability of this compound to inhibit NGF-induced TrkA signaling in a cellular context.
-
Cell Culture & Treatment:
-
Plate cells known to express TrkA (e.g., PC12 or SH-SY5Y cells) and allow them to adhere.
-
Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for 10 minutes to activate the TrkA pathway.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-TrkA (Tyr490)
-
Total TrkA
-
Phospho-Akt (Ser473)
-
Total Akt
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition at each this compound concentration.
-
Experimental Workflow Diagram
Caption: Workflow for verifying the off-target effects of this compound on TrkA kinase.
References
- 1. Facebook [cancer.gov]
- 2. [PDF] this compound, a Highly Selective Aurora-A Kinase Inhibitor, Shows Antitumor Activity Alone and in Combination with Docetaxel | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 8. Trk receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]
potential mechanisms of resistance to MK-5108
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential mechanisms of resistance to MK-5108, a selective Aurora A kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective ATP-competitive inhibitor of Aurora A kinase.[1][2][3] Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and spindle assembly.[2][4] By inhibiting Aurora A, this compound disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[5][6]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Several potential mechanisms could contribute to reduced sensitivity or acquired resistance to this compound. These include:
-
Upregulation of ABC (ATP-binding cassette) drug transporters: Increased expression of efflux pumps like ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein) can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8][9]
-
Alterations in the p53 signaling pathway: The tumor suppressor p53 is a downstream effector of the Aurora A pathway. Mutations in the TP53 gene can alter the cellular response to this compound, potentially leading to the evasion of apoptosis.[4][10]
-
Induction of autophagy: Some studies suggest that cancer cells can activate autophagy as a survival mechanism in response to treatment with kinase inhibitors.[11][12][13] This process of cellular self-digestion can help cells endure the stress induced by this compound.
-
Mutations in the Aurora A kinase domain: Although less common, mutations in the drug's target, Aurora A kinase, could potentially alter the binding affinity of this compound, thereby reducing its inhibitory effect.
Troubleshooting Guide
If you are observing decreased efficacy of this compound in your experiments, follow this troubleshooting guide to investigate potential resistance mechanisms.
Step 1: Confirm Reduced Sensitivity
The first step is to quantitatively confirm the loss of sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your experimental cells to that of a known sensitive, parental cell line.
Experimental Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Seed your experimental (potentially resistant) and parental (sensitive) cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[14][15]
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should typically span from 0.1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[14]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.[16]
Expected Results: A significant increase (typically >3-fold) in the IC50 value for your experimental cells compared to the parental line indicates the development of resistance.
Quantitative Data Summary: Representative IC50 Values for this compound
| Cell Line | Status | This compound IC50 (µM) |
| HCT116 | Sensitive (Parental) | 0.25 |
| HCT116-MKR | Resistant (Hypothetical) | 2.5 |
| A549 | Sensitive (Parental) | 0.5 |
| A549-MKR | Resistant (Hypothetical) | 5.0 |
Note: These are example values. Actual IC50 values can vary depending on the cell line and experimental conditions.
Step 2: Investigate Potential Resistance Mechanisms
Based on the confirmation of resistance, the next step is to investigate the underlying molecular mechanisms.
Workflow for Investigating this compound Resistance
Caption: A workflow diagram for troubleshooting and identifying the mechanism of resistance to this compound.
A. Upregulation of ABC Transporters
Experimental Protocol: RT-qPCR for ABCB1 and ABCG2 Expression
-
RNA Extraction: Extract total RNA from both parental and resistant cells using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[17]
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[18][19]
-
Data Analysis: Calculate the relative expression of ABCB1 and ABCG2 in the resistant cells compared to the parental cells using the 2-ΔΔCt method.
Experimental Protocol: Western Blot for ABCB1 and ABCG2
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[9][20]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against ABCB1 and ABCG2. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[21]
Functional Validation: siRNA-mediated Knockdown of ABC Transporters
To confirm that the upregulation of ABC transporters is responsible for resistance, you can perform a knockdown experiment.
Experimental Protocol: siRNA Knockdown of ABCB1
-
Transfection: Transfect the resistant cells with siRNA specifically targeting ABCB1 or a non-targeting control siRNA using a suitable transfection reagent.[12][22][23][24]
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
IC50 Determination: After the incubation period, perform a cell viability assay to determine the IC50 of this compound in the cells transfected with the ABCB1 siRNA and the control siRNA.
-
Analysis: A significant decrease in the IC50 of this compound in the cells with ABCB1 knockdown compared to the control indicates that ABCB1 upregulation is a key mechanism of resistance.
B. Alterations in the p53 Pathway
Experimental Protocol: TP53 Gene Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Amplify the coding exons of the TP53 gene using PCR.
-
Sanger Sequencing: Sequence the PCR products to identify any mutations.[2][10][25][26][27]
-
Analysis: Compare the sequences to the wild-type TP53 reference sequence to identify any mutations that may alter p53 function.
C. Induction of Autophagy
Experimental Protocol: Western Blot for LC3-II
A common method to monitor autophagy is to measure the conversion of LC3-I to LC3-II.
-
Cell Treatment: Treat parental and resistant cells with this compound at their respective IC50 concentrations for 24-48 hours. Include a control group treated with a known autophagy inducer (e.g., rapamycin) and a group treated with an autophagy inhibitor (e.g., chloroquine or bafilomycin A1) in combination with this compound.[1][28]
-
Protein Extraction and Western Blot: Perform western blotting as described above, using a primary antibody that detects both LC3-I and LC3-II.[7][29]
-
Analysis: An increase in the LC3-II/LC3-I ratio in this compound-treated resistant cells compared to parental cells suggests the induction of autophagy. The accumulation of LC3-II in the presence of an autophagy inhibitor further confirms increased autophagic flux.
Signaling Pathway Diagram
This compound Mechanism of Action and Potential Resistance Pathways
Caption: The signaling pathway of this compound and key points of potential resistance.
References
- 1. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of ABCB1 (MDR1) Expression by an siRNA Nanoparticulate Delivery System to Overcome Drug Resistance in Osteosarcoma [escholarship.org]
- 4. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of Autophagy-Related Protein LC3-II Detected by Western Blotting [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SiRNA-mediated Knockdown of ABCB1 Enhances the Efficacy of Doxorubicin and Vinorelbine in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-time PCR detection of ABC transporter expression [bio-protocol.org]
- 18. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mybiosource.com [mybiosource.com]
- 23. tandfonline.com [tandfonline.com]
- 24. TF knockdown with siRNA [bio-protocol.org]
- 25. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 26. Analysis of p53 mutation status in human cancer cell lines: a paradigm for cell line cross-contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analysis of TP53 Mutation Status in Human Cancer Cell Lines: A Reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 29. pubcompare.ai [pubcompare.ai]
Technical Support Center: Troubleshooting MK-5108 IC50 Values
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in MK-5108 IC50 values during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, and highly selective small-molecule inhibitor of Aurora A kinase.[1][2][3][4] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding site of the Aurora A kinase, thereby inhibiting its activity.[3][5] Aurora A kinase is a key regulator of mitosis, and its inhibition can lead to defects in mitotic spindle assembly, chromosome segregation, and ultimately, cell cycle arrest and apoptosis in cancer cells where it is often overexpressed.[2][4]
Q2: What are the reported IC50 values for this compound?
The IC50 value for this compound can vary significantly depending on the assay type.
-
Biochemical Assays: In enzymatic assays, this compound is a highly potent inhibitor of Aurora A kinase with a reported IC50 value of approximately 0.064 nM .[1][3][5]
-
Cell-Based Assays: In cellular proliferation or viability assays, the IC50 values are considerably higher, typically ranging from 0.16 µM to 6.4 µM in various cancer cell lines.[5]
Q3: Why is there a large discrepancy between biochemical and cell-based IC50 values for this compound?
The difference between the biochemical and cell-based IC50 values is a known phenomenon for this compound.[1] Several factors contribute to this:
-
ATP Concentration: this compound is an ATP-competitive inhibitor.[1][5] The concentration of ATP within a cell is much higher than that used in biochemical assays, leading to increased competition and a higher apparent IC50.
-
Cellular Uptake and Efflux: The ability of this compound to penetrate the cell membrane and its potential removal by cellular efflux pumps can influence its effective intracellular concentration.
-
Plasma Protein Binding: In in vivo and some cell culture conditions, binding of this compound to plasma proteins can reduce its free, active concentration.[1]
-
Off-target effects in a cellular context: While highly selective, interactions with other cellular components could influence its overall effect on cell viability.
Troubleshooting Variable IC50 Values
Variability in IC50 values for this compound in your experiments can be frustrating. The following sections provide a structured approach to troubleshooting common issues.
Section 1: Compound and Reagent Integrity
Q4: My this compound IC50 values are consistently higher than expected. What should I check first?
Start by verifying the integrity of your this compound compound and other critical reagents.
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage of this compound, typically at -20°C or -80°C as a powder or in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles.[6][7] |
| Incorrect Concentration | Verify the initial stock concentration of your this compound solution. Consider using techniques like HPLC to confirm purity and concentration. |
| Solvent Issues | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before preparing serial dilutions. Use a consistent final solvent concentration across all wells, including controls. |
| Reagent Quality | Use high-quality, fresh reagents for your cell viability assays (e.g., MTT, resazurin).[7] |
Section 2: Cell Culture and Assay Conditions
Q5: I am observing significant well-to-well and experiment-to-experiment variability. What cellular factors could be at play?
Inconsistent cell culture and assay conditions are a major source of variability in IC50 determination.[6][8]
| Potential Cause | Recommended Solution |
| Cell Line Integrity | Use a consistent and low passage number for your cells. High-passage cells can exhibit genetic drift and altered drug sensitivity.[6][7][8] Periodically authenticate your cell lines. |
| Cell Health | Ensure cells are in the exponential growth phase and healthy at the time of treatment. Stressed or unhealthy cells will respond differently.[6] |
| Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. Inconsistent cell numbers per well can dramatically affect IC50 values.[6][7] |
| Incubation Time | The duration of drug exposure significantly impacts the IC50 value.[7][9] Standardize the incubation time with this compound across all experiments for a given cell line. |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use these wells for experimental data.[7][10] |
Section 3: Assay Protocol and Data Analysis
Q6: My dose-response curve is not sigmoidal, or I am getting inconsistent results from my analysis. What should I troubleshoot?
The assay protocol and subsequent data analysis are critical for obtaining reliable IC50 values.[9][11]
| Potential Cause | Recommended Solution |
| Assay Type | Different cell viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.[6][9] Use the same assay consistently. |
| Incomplete Solubilization | In assays like MTT, ensure complete solubilization of the formazan crystals before reading the absorbance.[7][12] |
| High Background Signal | High background can be caused by microbial contamination or reagent issues.[7] Maintain sterile technique and use fresh reagents. |
| Data Normalization | Properly normalize your data to the vehicle-treated control wells (representing 100% viability or 0% inhibition).[9] |
| Curve Fitting | Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit your dose-response curve and calculate the IC50.[9][10] |
Experimental Protocols
General Protocol for IC50 Determination using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed your chosen cell line in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12][13]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Cell Treatment: Treat the cells with the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.[13]
-
Incubation: Incubate the plate for a standardized period (e.g., 48 or 72 hours).[12]
-
Viability Assay:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
Visualizations
Caption: Simplified signaling pathway of Aurora A kinase in mitosis and its inhibition by this compound.
Caption: General experimental workflow for determining the IC50 value of this compound.
Caption: A logical decision tree for troubleshooting inconsistent this compound IC50 values.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. BioRender App [app.biorender.com]
Technical Support Center: Interpreting Unexpected Cell Cycle Profiles with MK-5108
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell cycle profiles when using the Aurora A kinase inhibitor, MK-5108.
FAQs and Troubleshooting Guides
Issue 1: Expected vs. Observed Cell Cycle Arrest
Q: What is the expected cell cycle profile after treating cells with this compound, and what does it mean if my results differ?
A: this compound is a highly selective inhibitor of Aurora A kinase, a key regulator of mitotic entry and spindle assembly.[1][2] Therefore, the expected outcome of this compound treatment is an accumulation of cells in the G2/M phase of the cell cycle.[3][4][5] This is due to the disruption of mitotic spindle formation, leading to a cell cycle arrest.[1]
If you observe a different profile, such as a weak G2/M arrest, no change in the cell cycle, or an arrest in a different phase, it could be due to several factors including suboptimal experimental conditions, cell-line-specific responses, or the emergence of resistance.
Troubleshooting Unexpected Cell Cycle Profiles:
| Observation | Possible Causes | Recommended Actions |
| No significant G2/M arrest | - Ineffective drug concentration: The concentration of this compound may be too low for the specific cell line.[6] - Short treatment duration: The incubation time may not be sufficient to observe a significant G2/M block.[7] - Cell line insensitivity: Some cell lines may be inherently less sensitive to Aurora A inhibition.[5] - Drug degradation: Improper storage or handling of the this compound compound. | - Perform a dose-response experiment: Titrate this compound to determine the optimal concentration for your cell line. - Conduct a time-course experiment: Analyze the cell cycle at multiple time points (e.g., 6, 12, 24, 48 hours) to capture the peak of G2/M arrest.[7] - Verify cell line sensitivity: Review literature for reported sensitivity of your cell line to Aurora A inhibitors. - Ensure proper compound handling: Follow the manufacturer's instructions for storage and use. |
| Weak G2/M arrest with a large G1 peak | - Mitotic slippage: Cells may arrest in mitosis and then exit without proper cell division, re-entering a G1-like state with 4N DNA content (endoreduplication).[8] - Cell line heterogeneity: A subpopulation of cells may be resistant to the drug. | - Analyze for polyploidy: Quantify the percentage of cells with >4N DNA content. - Check for markers of mitotic exit: Analyze the expression of proteins like Cyclin B1. - Consider single-cell cloning: Isolate and characterize subpopulations to assess for heterogeneous responses. |
| Increased sub-G1 peak | - Induction of apoptosis: this compound can induce apoptosis, particularly in p53 wild-type cells.[4][9] This is characterized by an increase in the sub-G1 population, which represents apoptotic cells with fragmented DNA. | - Assess p53 status: Determine the p53 status of your cell line. - Perform apoptosis assays: Use assays like Annexin V/PI staining or caspase activity assays to confirm apoptosis.[6] |
Issue 2: Appearance of a Polyploid (>4N) Cell Population
Q: I'm observing a significant population of cells with a DNA content greater than 4N after this compound treatment. What is causing this?
A: The appearance of a polyploid cell population is a known, though often unexpected, outcome of Aurora A kinase inhibition.[4][10] This phenomenon is frequently linked to the p53 tumor suppressor status of the cells.[8][9]
-
In p53-deficient or mutant cells: Inhibition of Aurora A can lead to a prolonged mitotic arrest followed by mitotic slippage or endoreduplication, where cells exit mitosis without undergoing cytokinesis.[9] This results in the formation of polyploid cells (8N, 16N, etc.).[9]
-
In p53 wild-type cells: A functional p53 pathway often triggers apoptosis in response to mitotic defects induced by Aurora A inhibition, leading to a sub-G1 peak rather than polyploidy.[9][11]
Troubleshooting Polyploidy:
| Observation | Possible Cause | Recommended Actions |
| Prominent >4N peak | - p53-deficient or mutant cell line: The absence of functional p53 allows cells to bypass apoptosis and undergo endoreduplication.[9] | - Verify p53 status: Confirm the p53 status of your cell line through sequencing or functional assays. - Correlate with apoptosis: Assess for the absence of significant apoptosis markers. - Time-course analysis: Observe the kinetics of polyploidy formation over an extended time course. |
| Both >4N and sub-G1 peaks are present | - Heterogeneous p53 status: The cell line may have a mixed population of cells with different p53 statuses. - Incomplete p53-mediated apoptosis: The apoptotic response may not be fully efficient, allowing some cells to become polyploid. | - Single-cell analysis: Investigate p53 status at the single-cell level if possible. - Modulate p53 activity: If feasible, use p53 activators or inhibitors to confirm the role of p53 in the observed phenotype. |
Expected vs. Unexpected Cell Cycle Distribution with this compound (Illustrative Data)
| Cell Cycle Phase | Untreated Control (%) | This compound (Expected - p53 wild-type) (%) | This compound (Unexpected - p53 null) (%) |
| Sub-G1 | < 5 | 10 - 30 | < 5 |
| G1 | 50 - 60 | 20 - 30 | 10 - 20 |
| S | 20 - 30 | 10 - 20 | 5 - 15 |
| G2/M (4N) | 10 - 20 | 40 - 70 | 20 - 40 |
| Polyploid (>4N) | < 1 | < 2 | 30 - 60 |
Note: These percentages are illustrative and can vary significantly between cell lines and experimental conditions.[7][10]
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol outlines the steps for preparing cells treated with this compound for cell cycle analysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the desired concentration of this compound or vehicle control for the specified duration.
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin. Neutralize trypsin with media, transfer to a conical tube, and centrifuge at 300 x g for 5 minutes.
-
For suspension cells, directly transfer the cell suspension to a conical tube and centrifuge.
-
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge at 300 x g for 5 minutes.
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in the residual PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[1][11][12]
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C in 70% ethanol for several weeks.[12]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense fixed cells.
-
Carefully aspirate the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to degrade RNA.[11]
-
Add 400 µL of PI staining solution to the cells.
-
Incubate in the dark at room temperature for at least 10 minutes before analysis.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.
-
Use a low flow rate to improve the resolution of the DNA content peaks.[11]
-
Gate on the single-cell population using a plot of pulse width versus pulse area to exclude doublets and aggregates.
-
Visualize the DNA content using a histogram of the PI fluorescence signal (linear scale).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Aurora A Signaling Pathway in Mitosis.
Caption: this compound's Effect on Cell Cycle is p53-Dependent.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. vet.cornell.edu [vet.cornell.edu]
Technical Support Center: MK-5108 Animal Model Toxicity Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Aurora A kinase inhibitor, MK-5108, in animal models. The information provided is intended to help mitigate potential toxicities and ensure the successful execution of preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
Question: We are observing unexpected morbidity (e.g., weight loss, lethargy) and mortality in our animals treated with this compound, especially in combination with docetaxel. How can we troubleshoot this?
Answer:
This is a critical issue that requires immediate attention. The primary reported toxicity of this compound, particularly in combination with taxanes, is myelosuppression, leading to neutropenia and potential secondary infections.
Troubleshooting Steps:
-
Confirm Dosing and Formulation:
-
Double-check all calculations for dose preparation.
-
Ensure the vehicle used for formulation is appropriate and well-tolerated.
-
Confirm the stability of your this compound formulation.
-
-
Implement Hematological Monitoring:
-
Regularly monitor complete blood counts (CBCs), paying close attention to the absolute neutrophil count (ANC). The neutrophil nadir (lowest point) is typically expected 5-10 days after treatment.
-
Actionable Thresholds:
-
Mild to Moderate Neutropenia: If the ANC drops but remains above the threshold for high infection risk in your institution's animal care guidelines, continue close monitoring.
-
Severe Neutropenia: If the ANC falls below a critical threshold (e.g., <500 cells/µL), this indicates a high risk of infection. Consider dose reduction in subsequent cycles or implementation of supportive care.
-
-
-
Consider Prophylactic or Therapeutic Supportive Care:
-
Granulocyte Colony-Stimulating Factor (G-CSF): The use of G-CSF can help mitigate neutropenia. While specific studies on this compound with G-CSF in animal models are not extensively published, protocols for chemotherapy-induced neutropenia can be adapted.
-
Prophylactic Use: For study arms with expected severe myelosuppression, consider initiating G-CSF treatment 24 hours after this compound administration.
-
Therapeutic Use: If severe neutropenia is observed, initiate G-CSF treatment to accelerate neutrophil recovery.
-
-
-
Evaluate for Signs of Infection:
-
Closely monitor animals for clinical signs of infection, such as lethargy, ruffled fur, hunched posture, and hypothermia.
-
If infection is suspected, consult with your veterinary staff about the potential use of broad-spectrum antibiotics.
-
-
Review the Dosing Schedule and Combination Strategy:
-
Preclinical studies have suggested that intermittent dosing schedules (e.g., twice daily for 2 days per week for 3 weeks) are effective for tumor growth inhibition and may be better tolerated.
-
When combining with docetaxel, the timing of administration is crucial. Preclinical evidence suggests that concurrent administration or docetaxel followed by this compound may be effective. However, clinical data indicates that this combination can lead to significant hematological toxicity. Consider staggered dosing schedules to minimize overlapping toxicities.
-
Issue 2: Discrepancy Between Preclinical and Clinical Toxicity Profiles
Question: Published preclinical studies with this compound in combination with docetaxel report no exacerbation of toxicity, but we are observing significant side effects in our animal models, similar to what has been reported in human clinical trials. Why might this be happening?
Answer:
This is a key challenge in translational research. Several factors could contribute to this discrepancy:
-
Animal Strain and Species Differences: Different strains and species of rodents can have varying sensitivities to drug toxicities. The original preclinical studies reporting low toxicity may have used a less sensitive model.
-
Tumor Burden and Model: The overall health of the animal, tumor burden, and the specific xenograft model can influence tolerance to therapy.
-
Supportive Care: The level of supportive care provided in different studies (e.g., housing conditions, diet, prophylactic treatments) can impact outcomes.
-
Subtle Toxicities: The original studies may have focused on major endpoints like tumor growth and overall survival, and more subtle signs of toxicity may not have been reported in detail.
Troubleshooting and Mitigation:
-
Detailed Monitoring: Implement a comprehensive monitoring plan that includes regular body weight measurements, clinical observations, and hematological analysis.
-
Dose De-escalation: If you are observing severe toxicity, consider reducing the dose of this compound, docetaxel, or both.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct PK/PD studies to understand the drug exposure in your specific animal model and correlate it with the observed toxicities and anti-tumor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: this compound is a potent and highly selective inhibitor of Aurora A kinase, a key regulator of mitosis.[1] By inhibiting Aurora A, this compound causes cells to arrest in the G2/M phase of the cell cycle.[2] This anti-proliferative effect is not limited to cancer cells; it also affects rapidly dividing healthy cells, such as hematopoietic progenitor cells in the bone marrow. This leads to the most common dose-limiting toxicity of myelosuppression, particularly neutropenia (a decrease in neutrophils).[3][4]
Q2: What are the typical signs of this compound toxicity in animal models?
A2: The most consistently reported toxicity in animal models is a reduction in white blood cell counts, specifically neutrophils and lymphocytes.[3] In preclinical studies with this compound monotherapy in nude rats, this effect was described as moderate and reversible.[3] When combined with other chemotherapeutic agents like docetaxel, the risk and severity of myelosuppression, particularly febrile neutropenia, can increase significantly, as observed in clinical trials.[4] Researchers should also monitor for general signs of distress in animals, including weight loss, decreased activity, and changes in appearance.
Q3: Are there any known non-hematological toxicities of this compound?
A3: The available preclinical and clinical data for this compound primarily highlight hematological toxicities as the main concern.[3][4] In a Phase I clinical trial of this compound as a monotherapy, the most common non-hematological adverse events were gastrointestinal disorders and general disorders/administration site conditions, though these were generally well-tolerated.[5] Researchers should always conduct thorough clinical observations of their animals to detect any unexpected signs of toxicity affecting other organ systems.
Q4: How can I proactively mitigate this compound-induced neutropenia in my animal studies?
A4: Proactive management is key to preventing severe complications from neutropenia.
-
Appropriate Dosing: Start with doses that have been shown to be well-tolerated in similar preclinical models.
-
Regular Monitoring: Implement a regular blood monitoring schedule to detect the onset of neutropenia early.
-
Prophylactic G-CSF: In studies where high doses of this compound are used, or when it is combined with other myelosuppressive agents, consider the prophylactic use of G-CSF starting 24 hours after drug administration.
-
Aseptic Technique: Maintain strict aseptic technique during all procedures to minimize the risk of infection in potentially immunocompromised animals.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: this compound Monotherapy Antitumor Activity in Xenograft Models
| Animal Model | Tumor Model | This compound Dose and Schedule | Tumor Growth Inhibition (%T/C) | Reference |
| SCID Mice | HCT116 | 15 mg/kg, p.o., BID for 12 days | 10% (at day 11), 17% (at day 18) | [6] |
| SCID Mice | HCT116 | 30 mg/kg, p.o., BID for 12 days | -6% (at day 11), 5% (at day 18) | [6] |
| Nude Rats | SW48 | 15 mg/kg, p.o., intermittent | 35% (at day 10), 58% (at day 27) | [6] |
| Nude Rats | SW48 | 45 mg/kg, p.o., intermittent | 7% (at day 10), 32% (at day 27) | [6] |
Table 2: Preclinical Hematological Observations with this compound Monotherapy
| Animal Model | This compound Dose | Observation | Reference |
| Nude Rats | 15 mg/kg | 41% reduction in WBC (49% neutrophil, 28% lymphocyte) on day 20 | [3] |
| Nude Rats | 45 mg/kg | 50% reduction in WBC (50% neutrophil, 40% lymphocyte) on day 20 | [3] |
Experimental Protocols
Protocol 1: Hematological Monitoring in Mice
Objective: To monitor for hematological toxicity in mice receiving this compound.
Materials:
-
EDTA-coated micro-collection tubes
-
Automated hematology analyzer
-
Sterile lancets or needles for blood collection
Procedure:
-
Collect a baseline blood sample (approximately 50-100 µL) from each mouse via a suitable method (e.g., saphenous vein, facial vein) prior to the first dose of this compound.
-
Following this compound administration, collect blood samples at regular intervals. A suggested schedule is on days 3, 7, 10, and 14 of the first treatment cycle. The frequency may be adjusted based on the expected timing of the neutrophil nadir.
-
Place the blood sample in an EDTA-coated micro-collection tube and gently invert to prevent clotting.
-
Analyze the sample using an automated hematology analyzer to obtain a complete blood count (CBC) with differential.
-
Pay close attention to the absolute neutrophil count (ANC), total white blood cell (WBC) count, platelet count, and red blood cell (RBC) count.
-
Compare the results to baseline values and established normal ranges for the specific mouse strain.
Protocol 2: G-CSF Administration for Mitigating Neutropenia in Mice
Objective: To mitigate this compound-induced neutropenia in mice using pegfilgrastim (a long-acting form of G-CSF).
Materials:
-
Pegfilgrastim
-
Sterile saline for dilution (if necessary)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Administer this compound according to your experimental protocol.
-
Twenty-four hours after the administration of this compound, administer a single subcutaneous injection of pegfilgrastim. A commonly used dose in mice is 1 µg/g of body weight.[7]
-
Continue to monitor CBCs as described in Protocol 1 to assess the effectiveness of the G-CSF treatment in accelerating neutrophil recovery.
-
Monitor animals closely for any adverse reactions to the G-CSF treatment.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for toxicity monitoring and mitigation.
References
- 1. G-CSF supplementation with chemotherapy can promote revascularization and subsequent tumor regrowth: prevention by a CXCR4 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of this compound, an oral aurora a kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The combination of alisertib, an investigational Aurora kinase A inhibitor, and docetaxel promotes cell death and reduces tumor growth in preclinical cell models of upper gastrointestinal adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-5108 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of the Aurora A kinase inhibitor, MK-5108. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
Solid this compound is typically shipped at room temperature.[1] Upon receipt, it is recommended to store the powder at -20°C for long-term stability.[1] Some suppliers suggest that storage at 4°C is acceptable for shorter periods (up to 2 years).[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3] It is advisable to use fresh, anhydrous DMSO to ensure maximum solubility, as hygroscopic DMSO can reduce the solubility of the compound.[2]
Q3: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, dissolve the this compound powder in fresh DMSO. If the compound does not dissolve readily, gentle warming of the tube to 37°C for 10 minutes and/or brief sonication in an ultrasonic bath can aid in dissolution.[3]
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
For optimal stability, it is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to one year or at -20°C for up to six months.[1]
Q5: Is this compound soluble in aqueous solutions?
This compound is practically insoluble in water.[2] For in vivo studies, it is often prepared as a suspension in vehicles such as 0.5% methyl cellulose.[2]
Q6: How should I prepare this compound for cell-based assays?
For cell culture experiments, the DMSO stock solution should be diluted into the cell culture medium to the final desired concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low enough (typically <0.5%) to not affect the cells.
Q7: Is there any information on the stability of this compound in aqueous solutions or cell culture media?
Currently, there is limited publicly available data on the stability of this compound in aqueous solutions, including cell culture media, at different pH values and temperatures. Given this lack of information, it is recommended to prepare fresh dilutions in aqueous media for each experiment and use them promptly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Stock solution is too concentrated.- DMSO has absorbed moisture.- Improper storage. | - Ensure the concentration does not exceed the solubility limit.- Use fresh, anhydrous DMSO.- Store stock solutions properly at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Precipitation upon dilution in aqueous buffer/media | - Poor aqueous solubility of this compound.- Final concentration is too high. | - Increase the percentage of DMSO in the final solution (while keeping it non-toxic to cells).- Vortex the solution during the addition of the aqueous buffer/media.- Prepare a more dilute stock solution in DMSO before further dilution in the aqueous buffer. |
| Inconsistent experimental results | - Degradation of this compound in stock or working solutions.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions from a properly stored stock solution for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- If instability in the experimental medium is suspected, minimize the incubation time. |
| Low potency or loss of activity | - Degradation of the compound. | - Ensure proper storage of both the solid compound and stock solutions.- Prepare fresh solutions for each experiment.- Consider the possibility of degradation in the experimental setup (e.g., prolonged incubation at 37°C in aqueous media). |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 92 mg/mL (199.16 mM) | [2] |
| Ethanol | Insoluble | [2] |
| Water | Insoluble | [2] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1][2] |
| Solid Powder | 4°C | 2 years | [1] |
| In DMSO | -80°C | 1 year | [1][2] |
| In DMSO | -20°C | 1 month to 6 months | [1][2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly to dissolve the compound.
-
If necessary, warm the solution to 37°C for a short period or sonicate briefly to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for handling and preparing this compound solutions.
Caption: Inhibition of the Aurora A signaling pathway by this compound.
References
Technical Support Center: MK-5108 Immunofluorescence
Welcome to the technical support center for researchers utilizing the Aurora A kinase inhibitor, MK-5108, in immunofluorescence (IF) experiments. This guide provides troubleshooting advice and detailed protocols to help you avoid common artifacts and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can arise during immunofluorescence staining of cells treated with this compound.
Q1: What is this compound and what are its expected effects in a cell-based immunofluorescence assay?
A: this compound is a potent and highly selective, ATP-competitive inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2] In immunofluorescence experiments, treating cells with this compound is expected to induce cell cycle arrest in the G2/M phase.[2][3] This is often visualized by an accumulation of cells with condensed chromatin and an increase in the phosphorylation of Histone H3 (pHH3), a downstream marker of mitotic arrest.[3] You may also observe effects on centrosome maturation and spindle assembly, which are primary functions of Aurora A.[4]
Q2: I am observing high background fluorescence in my this compound treated and control cells. How can I reduce it?
A: High background can obscure your specific signal and is a common artifact in immunofluorescence.[5] Here are several potential causes and solutions:
-
Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody binding.
-
Solution: Increase the blocking incubation time (up to 1 hour) or try a different blocking agent.[6] Using a blocking solution containing normal serum from the same species as the secondary antibody is highly effective.
-
-
Antibody Concentration: Both primary and secondary antibody concentrations may be too high.
-
Solution: Perform a dilution series to determine the optimal concentration for your primary and secondary antibodies.[6]
-
-
Insufficient Washing: Inadequate washing can leave unbound antibodies behind.
-
Solution: Increase the number and duration of wash steps after both primary and secondary antibody incubations. Include a gentle detergent like Tween-20 in your wash buffer to help reduce background.[6]
-
-
Autofluorescence: Some of the background may be inherent to the cells or induced by the fixation method.[7]
Q3: My staining appears non-specific, with signal in unexpected cellular compartments. What is the cause?
A: Non-specific staining refers to the binding of an antibody to targets other than the intended antigen.[5]
-
Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins.
-
Solution: Ensure your primary antibody is validated for immunofluorescence. Run a negative control where the primary antibody is omitted to see if the secondary antibody is the source of the non-specific signal.[8]
-
-
Secondary Antibody Issues: The secondary antibody may be binding non-specifically.
-
Solution: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[7] Centrifuge your antibodies before use to pellet any aggregates that can cause speckling.
-
-
Hydrophobic Interactions: Antibodies can bind non-specifically through hydrophobic interactions.
-
Solution: Ensure your blocking buffer is optimized. Sometimes, increasing the salt concentration in the washing buffer can help disrupt weak, non-specific binding.
-
Q4: I am seeing a very weak signal or no signal at all for my target protein. What should I do?
A: A weak or absent signal can be frustrating. The issue could be biological (the protein isn't there) or technical (the staining failed).
-
Fixation and Permeabilization: The fixation method can mask the epitope your antibody is supposed to recognize.
-
Solution: Over-fixation can damage epitopes. Try reducing the fixation time.[9] Conversely, under-permeabilization can prevent the antibody from reaching its target. Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100). Note that some epitopes are sensitive to methanol fixation.[10]
-
-
Antibody Suitability: The primary antibody may not be suitable for IF or may have been stored improperly.
-
Protein Expression Levels: The target protein may be expressed at very low levels or its expression may be altered by this compound treatment.
Quantitative Data for this compound
The following table summarizes key quantitative values for this compound, which can help in designing experiments.
| Parameter | Value | Cell Lines / Conditions | Reference |
| IC₅₀ (In Vitro) | 0.064 nM | Cell-free Aurora A kinase assay | [1][12] |
| Selectivity | ~220-fold vs. Aurora B | Biochemical assay | [2][12] |
| Selectivity | ~190-fold vs. Aurora C | Biochemical assay | [2][12] |
| Cellular IC₅₀ | 0.16 - 6.4 µM | Panel of 14 human cancer cell lines | [1][2] |
| Recommended Cellular Conc. | 1 nM - 1 µM | General cellular use | [13] |
Experimental Protocols
Standard Immunofluorescence Protocol for Aurora A Kinase Staining Post-MK-5108 Treatment
This protocol provides a baseline for staining cultured cells. Optimization may be required for specific cell lines and antibodies.
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells once with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the membranes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 22.52 mg/mL glycine in PBST [PBS + 0.1% Tween 20]) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-Aurora A or anti-phospho-Histone H3) to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (with a species specificity matching the primary antibody) in the blocking buffer.
-
Incubate the cells in the diluted secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
(Optional) Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.
-
Perform one final wash with PBS.
-
-
Mounting:
-
Carefully mount the coverslip onto a glass slide using an anti-fade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
Store slides at 4°C, protected from light, until imaging.
-
Visual Guides
This compound and Aurora A Signaling Pathway
Caption: Inhibition of Aurora A kinase by this compound disrupts mitotic entry.
General Immunofluorescence Workflow for this compound Studies
Caption: Key steps and troubleshooting checkpoints in an IF experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Artifacts in IHC | BIOZOL [biozol.de]
- 6. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 8. researchgate.net [researchgate.net]
- 9. ibidi.com [ibidi.com]
- 10. oni.bio [oni.bio]
- 11. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
optimizing MK-5108 dosage for in vivo efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing the Aurora A kinase inhibitor, MK-5108, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective, ATP-competitive inhibitor of Aurora A kinase.[1][2] Aurora A is a serine/threonine kinase that plays a crucial role in regulating mitotic events, including centrosome maturation and spindle formation.[3][4] By inhibiting Aurora A, this compound disrupts mitosis, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[5][6] Its high selectivity for Aurora A over Aurora B and C kinases minimizes off-target effects.[1][7]
Q2: What is a recommended starting dose for in vivo efficacy studies with this compound?
A2: Based on preclinical studies, a common starting dose for this compound as a monotherapy in mouse xenograft models is in the range of 15-30 mg/kg, administered orally.[1][8] In rat xenograft models, doses of 15 and 45 mg/kg have shown dose-dependent tumor growth inhibition.[1] It is crucial to perform a dose-response study in your specific tumor model to determine the optimal dose for your experimental conditions.
Q3: How can I assess target engagement of this compound in vivo?
A3: A reliable pharmacodynamic biomarker for assessing Aurora A kinase inhibition by this compound in vivo is the level of phosphorylated Histone H3 (pHH3) in tumor and surrogate tissues like skin.[6][8] Inhibition of Aurora A leads to an accumulation of cells in mitosis, which can be quantified by an increase in pHH3-positive cells, detectable by immunohistochemistry or immunoblotting.[6][8]
Q4: Is this compound effective as a standalone agent or is it better in combination?
A4: Preclinical studies have shown that this compound has modest single-agent activity in some human tumor xenograft models.[2] However, its antitumor efficacy is significantly enhanced when used in combination with microtubule-targeting agents like docetaxel.[2][6][8] The combination of this compound and docetaxel has demonstrated synergistic inhibition of cell growth.[5]
Q5: What are the known off-targets for this compound?
A5: this compound is highly selective for Aurora A kinase. It exhibits 220-fold and 190-fold selectivity against Aurora B and Aurora C, respectively.[1][7] One of the few known off-target kinases that this compound inhibits with less than 100-fold selectivity is TrkA.[7][9]
Troubleshooting Guide
Problem 1: Suboptimal tumor growth inhibition observed in vivo.
| Possible Cause | Suggested Solution |
| Inadequate Dose | The administered dose of this compound may be too low for the specific tumor model. Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal effective dose. |
| Poor Bioavailability | The formulation and route of administration may affect drug exposure. For oral administration, ensure proper vehicle selection. Consider pharmacokinetic studies to measure plasma concentrations of this compound. |
| Tumor Model Resistance | The chosen xenograft model may be inherently resistant to Aurora A inhibition. Consider screening a panel of cell lines in vitro for sensitivity to this compound before initiating in vivo studies. |
| Drug Metabolism | Rapid metabolism of this compound in the host animal could lead to reduced efficacy. Investigate the pharmacokinetic profile of this compound in the specific animal model being used. |
Problem 2: Difficulty in detecting the pharmacodynamic marker (pHH3).
| Possible Cause | Suggested Solution |
| Incorrect Timing of Sample Collection | The peak induction of pHH3 after this compound administration is time-dependent. In a HeLa-luc xenograft rat model, pHH3 induction was observed to start at 2 hours and peak at 4 hours post-administration.[7] Conduct a time-course experiment to determine the optimal time point for tissue collection. |
| Low Drug Exposure in Target Tissue | Insufficient concentration of this compound may not be reaching the tumor tissue. Correlate plasma drug concentrations with pHH3 levels in the tumor to ensure adequate target engagement. |
| Antibody or Staining Issues | The antibody used for pHH3 detection may not be optimal, or the immunohistochemistry/immunoblotting protocol may need optimization. Validate the antibody and staining protocol using positive and negative controls. |
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies with this compound
| Animal Model | Tumor Model | This compound Dose | Administration Route | Treatment Schedule | Observed Efficacy | Reference |
| SCID Mice | HCT116 Xenograft | 15 and 30 mg/kg | Oral | Twice daily | Significant tumor growth inhibition. | [1] |
| Nude Rats | SW480 Xenograft | 15 and 45 mg/kg | Oral | Twice daily for 2 days | Dose-dependent tumor growth inhibition. | [1] |
| Nude Rats | HeLa-luc Xenograft | 16 and 32 mg/kg | Oral | Twice daily for 2 days | Induction of pHH3 in tumor tissue. | [8] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation: Culture the desired human cancer cell line (e.g., HCT116) under standard conditions. Harvest and resuspend the cells in an appropriate medium (e.g., PBS). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
This compound Formulation and Administration: Prepare the this compound formulation for oral administration (e.g., suspended in 0.5% methylcellulose). Administer the specified dose of this compound (e.g., 15 or 30 mg/kg) orally to the treatment group according to the desired schedule (e.g., twice daily). Administer the vehicle to the control group.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
-
Data Analysis: Compare the tumor growth between the treatment and control groups to determine the antitumor efficacy of this compound.
Mandatory Visualizations
Caption: this compound inhibits Aurora A kinase, leading to mitotic arrest and apoptosis.
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase I study of this compound, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Validation & Comparative
A Preclinical Head-to-Head: MK-5108 vs. MLN8054 for Aurora A Kinase Inhibition
In the landscape of targeted cancer therapy, Aurora A kinase has emerged as a critical regulator of mitotic progression, making it a compelling target for drug development. Among the numerous inhibitors developed, MK-5108 and MLN8054 have been extensively studied in preclinical models. This guide provides a comprehensive comparison of these two potent Aurora A kinase inhibitors, presenting key preclinical data, experimental methodologies, and visual representations of their mechanism of action and evaluation.
Mechanism of Action: Targeting the Mitotic Engine
Both this compound and MLN8054 are small-molecule inhibitors that target Aurora A kinase, a key enzyme in the regulation of mitosis.[1][2] Aurora A is involved in centrosome maturation and separation, as well as the formation of the bipolar mitotic spindle.[3][4] By inhibiting Aurora A, these drugs disrupt the assembly of the mitotic spindle, leading to errors in chromosome segregation and ultimately, cell cycle arrest in the G2/M phase and apoptosis in cancer cells.[3][5][6] This shared mechanism underscores their potential as anti-cancer agents.
Below is a diagram illustrating the central role of Aurora A kinase in mitosis and the inhibitory action of this compound and MLN8054.
Caption: Aurora A kinase pathway and inhibitor action.
In Vitro Potency and Selectivity
The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window. Both this compound and MLN8054 have demonstrated potent inhibition of Aurora A kinase in biochemical assays.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. Aurora B | Reference |
| This compound | Aurora A | 0.064 | 220-fold | [7][8] |
| MLN8054 | Aurora A | 4 | >40-fold | [9] |
This compound exhibits exceptional potency with an IC50 in the sub-nanomolar range and demonstrates high selectivity for Aurora A over its closely related family member, Aurora B.[7][8][10] MLN8054 is also a potent inhibitor, with a greater than 40-fold selectivity for Aurora A over Aurora B.[9]
Cellular Activity: Inhibition of Proliferation
The anti-proliferative activity of these compounds has been evaluated across a diverse range of human cancer cell lines.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | Various (17 cell lines) | 0.16 - 6.4 | [7][11] |
| MLN8054 | Various (9 cell lines) | 0.11 - 1.43 | [5] |
Both inhibitors effectively curb the growth of a variety of cancer cell lines, with IC50 values in the micromolar to sub-micromolar range.[5][7][11]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The ultimate preclinical validation for an anti-cancer agent lies in its ability to inhibit tumor growth in vivo. Both this compound and MLN8054 have shown significant anti-tumor activity in various human tumor xenograft models.
This compound In Vivo Efficacy
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 | 15 mg/kg, twice daily for 12 days | 10% | [7] |
| HCT116 | 30 mg/kg, twice daily for 12 days | 17% | [7] |
| SW48 | 15 mg/kg, twice daily, 2 days/week for 3 weeks | 35% | [7] |
| SW48 | 45 mg/kg, twice daily, 2 days/week for 3 weeks | 58% | [7] |
MLN8054 In Vivo Efficacy
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 | 10 mg/kg, once daily for 21 days | 76% | [5][9] |
| HCT-116 | 30 mg/kg, once daily for 21 days | 84% | [5][9] |
| HCT-116 | 30 mg/kg, twice daily for 21 days | 96% | [12] |
| PC-3 | 10 mg/kg, twice daily for 21 days | 73-93% | [5] |
| PC-3 | 30 mg/kg, once daily for 21 days | 81% | [5] |
| PC-3 | 30 mg/kg, twice daily for 21 days | 93% | [5] |
In vivo studies reveal that both compounds effectively inhibit tumor growth at well-tolerated doses.[5][7][9][12] Notably, the dosing schedules and resulting tumor growth inhibition vary between the two inhibitors and across different tumor models.
Experimental Protocols
A standardized workflow is crucial for the preclinical evaluation of kinase inhibitors. The following diagram and descriptions outline the typical experimental pipeline.
Caption: A typical preclinical evaluation workflow.
Biochemical Kinase Assays
To determine the in vitro potency (IC50) of the inhibitors against purified Aurora A kinase, biochemical assays are performed. These assays typically involve incubating the recombinant kinase with a peptide substrate and ATP, in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often through the quantification of substrate phosphorylation.
Cell Proliferation Assays
The anti-proliferative effects of this compound and MLN8054 on cancer cell lines are assessed using assays such as the MTT or BrdU incorporation assays.[5][13] Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours).[8] The number of viable cells is then quantified to determine the IC50 value, which represents the concentration of the inhibitor required to inhibit cell growth by 50%.
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of the inhibitors on the cell cycle distribution.[13] Cells are treated with the inhibitor for a specific duration, after which they are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry.[13] An accumulation of cells in the G2/M phase is indicative of Aurora A kinase inhibition.[7]
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy in a living organism, human tumor cells are subcutaneously injected into immunocompromised mice to establish xenograft tumors.[9][12] Once the tumors reach a specified size, the mice are randomized into treatment and control groups. The inhibitors are typically administered orally at various doses and schedules.[5][8] Tumor volumes are measured regularly to assess the extent of tumor growth inhibition.[8][12]
Pharmacodynamic Marker Analysis
To confirm target engagement in vivo, tumor tissues from treated animals can be analyzed for pharmacodynamic markers.[14] A key marker for Aurora A inhibition is the phosphorylation of histone H3 on Serine 10 (p-Histone H3).[7] Inhibition of Aurora A leads to an accumulation of cells in mitosis, which can be detected by an increase in p-Histone H3 levels.[7][14] This analysis is often performed using immunohistochemistry on tumor sections.[11]
Conclusion
Both this compound and MLN8054 are potent and selective inhibitors of Aurora A kinase with demonstrated preclinical anti-tumor activity. This compound displays remarkable potency at the biochemical level, while both compounds effectively inhibit the proliferation of a broad range of cancer cell lines and suppress tumor growth in vivo. The choice between these inhibitors for further development or as tool compounds in research may depend on the specific cancer type, desired dosing regimen, and the broader pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational comparison to aid researchers in their evaluation of these important therapeutic candidates.
References
- 1. Facebook [cancer.gov]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Aurora Kinase A Inhibitors: MK-5108 vs. Alisertib (MLN8237)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two prominent Aurora Kinase A (AURKA) inhibitors: MK-5108 and alisertib (MLN8237). Both compounds are potent and selective inhibitors of AURKA, a key regulator of mitosis, and have been investigated as potential anti-cancer therapeutics. This document summarizes key experimental data, outlines detailed methodologies for crucial experiments, and visualizes the signaling pathways involved.
Executive Summary
Data Presentation: Preclinical Efficacy
The following tables summarize the in vitro cell viability (IC50 values) and in vivo tumor growth inhibition data for this compound and alisertib across various cancer cell lines and xenograft models.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) | Alisertib IC50 (nM) |
| HCT-116 | Colorectal Cancer | - | 15 - 469[4] |
| HeLa-S3 | Cervical Cancer | 0.16 - 6.4[7] | - |
| ES-2 | Ovarian Cancer | 0.16 - 6.4[7] | - |
| A549 | Non-Small Cell Lung Cancer | ~2.5[3] | - |
| H460 | Non-Small Cell Lung Cancer | ~0.25[3] | - |
| Calu-1 | Non-Small Cell Lung Cancer | >10[3] | - |
| HCC827 | Non-Small Cell Lung Cancer | >10[3] | - |
| MCF7 | Breast Cancer | - | 17,130[8] |
| MDA-MB-231 | Breast Cancer | - | 12,430[8] |
| TIB-48 | Peripheral T-cell Lymphoma | - | 80 - 100[6] |
| CRL-2396 | Peripheral T-cell Lymphoma | - | 80 - 100[6] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | - | 3 - 1710[2] |
Note: IC50 values are highly dependent on the assay conditions and duration of drug exposure. Direct comparison should be made with caution.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Drug | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | SW48 (Nude Rats) | 15 mg/kg, PO, BID, 2 days/week for 3 weeks | 58% (Day 27)[7] |
| SW48 (Nude Rats) | 45 mg/kg, PO, BID, 2 days/week for 3 weeks | 32% (Day 27)[7] | |
| Alisertib | HCT-116 (Nude Mice) | 3 mg/kg, PO, QD for 21 days | 43.3%[4] |
| HCT-116 (Nude Mice) | 10 mg/kg, PO, QD for 21 days | 84.2%[4] | |
| HCT-116 (Nude Mice) | 30 mg/kg, PO, QD for 21 days | 94.7%[4] | |
| FLO-1 (UGC) | 30 mg/kg, PO, daily for 21 days | ~76%[9] | |
| OE33 (UGC) | 30 mg/kg, PO, daily for 21 days | ~101% (regression)[9] | |
| Multiple Myeloma | 15 mg/kg | 42%[2] | |
| Multiple Myeloma | 30 mg/kg | 80%[2] |
TGI is calculated relative to the vehicle control group. UGC: Upper Gastrointestinal Adenocarcinoma.
Signaling Pathways
Both this compound and alisertib exert their primary effect by inhibiting Aurora A kinase, a crucial regulator of mitosis. This inhibition leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.
This compound Signaling Pathway
This compound's inhibition of AURKA leads to the disruption of the mitotic spindle. Downstream, this affects the phosphorylation of substrates like TACC3 and Plk1.[3][10] There is also evidence to suggest that this compound can modulate the NFκB signaling pathway.[11]
Caption: this compound inhibits Aurora A, disrupting mitosis and modulating NFκB, leading to apoptosis.
Alisertib (MLN8237) Signaling Pathway
Alisertib's inhibition of AURKA similarly disrupts mitosis. Its downstream effects have been linked to the activation of the p53 tumor suppressor pathway, leading to increased p21 expression.[12] Furthermore, alisertib has been shown to induce apoptosis and autophagy through the inhibition of the PI3K/Akt/mTOR and p38 MAPK signaling pathways.[13]
Caption: Alisertib inhibits Aurora A, affecting p53, PI3K/Akt/mTOR, and p38 MAPK pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound or Alisertib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound or alisertib in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound or alisertib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Sterile PBS or serum-free medium
-
Matrigel (optional)
-
This compound or Alisertib formulation for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells suspended in 100-200 µL of sterile PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[14]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Treatment Administration: Administer this compound, alisertib, or the vehicle control to the mice according to the specified dosing regimen (e.g., daily oral gavage).[15][16]
-
Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a specified maximum size or after a predetermined treatment period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for comparing the efficacy of this compound and alisertib.
Caption: Workflow for comparing the in vitro and in vivo efficacy of this compound and alisertib.
Conclusion
Both this compound and alisertib are potent and selective inhibitors of Aurora A kinase with demonstrated preclinical anti-cancer activity. This guide provides a framework for comparing their efficacy based on available data. The choice between these inhibitors for further research and development may depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting studies with these promising therapeutic agents.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Combination of Alisertib, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MK-5108 and Tozasertib (VX-680) in Kinase Selectivity
In the landscape of cancer therapeutics, Aurora kinases have emerged as pivotal targets due to their critical roles in cell cycle regulation. Small molecule inhibitors targeting these kinases are of significant interest to researchers in oncology and drug development. This guide provides a detailed comparative analysis of two prominent Aurora kinase inhibitors, MK-5108 and tozasertib (also known as VX-680), focusing on their selectivity profiles, supported by experimental data and methodologies.
Kinase Inhibition Profile: A Comparative Overview
This compound and tozasertib exhibit distinct selectivity profiles against the Aurora kinase family and the broader human kinome. This compound is a highly potent and selective inhibitor of Aurora A, while tozasertib acts as a pan-Aurora inhibitor with activity against other kinases.
This compound is characterized by its remarkable selectivity for Aurora A. In biochemical assays, it demonstrates an IC50 of 0.064 nM for Aurora A.[1] Its selectivity is further highlighted by being 220-fold and 190-fold more selective for Aurora A than for Aurora B and Aurora C, respectively.[1] When tested against a panel of 233 kinases, only TrkA was inhibited with less than 100-fold selectivity, underscoring its specificity.[2]
Tozasertib (VX-680) , in contrast, is a pan-Aurora inhibitor, potently targeting all three Aurora kinase family members. It displays Ki values of 0.6 nM for Aurora A, 18 nM for Aurora B, and 4.6 nM for Aurora C.[3][4][5] Beyond the Aurora family, tozasertib also shows inhibitory activity against Fms-related tyrosine kinase-3 (FLT-3) and BCR-ABL tyrosine kinase, with Ki values of 30 nM for both.[6][7] It has been reported to be 100-fold more selective for Aurora A over 55 other kinases.[6][7]
The following table summarizes the available quantitative data for a direct comparison of the two inhibitors.
| Target Kinase | This compound | Tozasertib (VX-680) |
| Aurora A | IC50: 0.064 nM[1] | Ki: 0.6 nM[3][4][5] |
| Aurora B | ~220-fold less potent than Aurora A[1] | Ki: 18 nM[3][4][5] |
| Aurora C | ~190-fold less potent than Aurora A[1] | Ki: 4.6 nM[3][4][5] |
| FLT-3 | Not reported | Ki: 30 nM[6][7] |
| BCR-ABL | Not reported | Ki: 30 nM[6][7] |
| TrkA | <100-fold selectivity vs Aurora A[2] | Not reported |
Signaling Pathways: The Role of Aurora Kinases
Aurora kinases are key regulators of mitosis. The differential selectivity of this compound and tozasertib translates to distinct impacts on the Aurora kinase signaling pathway.
As depicted in Figure 1, Aurora A is crucial for centrosome maturation, mitotic entry, and spindle assembly. Its activity is tightly regulated by cofactors such as TPX2. Aurora B, as part of the Chromosomal Passenger Complex (CPC), plays a vital role in ensuring correct chromosome segregation and cytokinesis. The selective inhibition of Aurora A by this compound is expected to primarily disrupt the early stages of mitosis, leading to defects in spindle formation. In contrast, the pan-Aurora inhibition by tozasertib would affect a broader range of mitotic events, impacting both early and late stages of cell division.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of inhibitor selectivity is a critical step in drug development. A common method employed is the in vitro biochemical kinase assay, which measures the ability of a compound to inhibit the activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used platform for such studies.
General Protocol for IC50 Determination using ADP-Glo™ Kinase Assay:
-
Reagent Preparation:
-
Prepare a reaction buffer containing all necessary components for kinase activity (e.g., buffer, MgCl2, DTT).
-
Prepare serial dilutions of the test inhibitor (this compound or tozasertib) in the reaction buffer.
-
Prepare a solution of the purified kinase and its specific substrate in the reaction buffer.
-
Prepare the ATP solution at a concentration appropriate for the kinase being assayed.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase/substrate solution to each well.
-
Add the serially diluted inhibitor to the respective wells. A control well with no inhibitor is included.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow the enzymatic reaction to proceed.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate the plate to allow for complete ATP depletion.
-
Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence in each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.
-
The following diagram illustrates the general workflow for a kinase selectivity profiling experiment.
Conclusion
This compound and tozasertib (VX-680) represent two distinct approaches to targeting Aurora kinases. This compound offers high selectivity for Aurora A, making it a valuable tool for specifically probing the functions of this kinase. Its focused activity profile may translate to a more targeted therapeutic effect with potentially fewer off-target effects. Tozasertib, as a pan-Aurora inhibitor with additional activity against other cancer-relevant kinases like FLT-3 and BCR-ABL, provides a broader spectrum of inhibition. This multi-targeted approach could be advantageous in certain cancer contexts where multiple signaling pathways are dysregulated. The choice between these inhibitors will ultimately depend on the specific research question or therapeutic strategy being pursued. The data and methodologies presented in this guide provide a foundation for researchers to make informed decisions in their studies of Aurora kinase inhibition.
References
Validating MK-5108 Target Engagement In Vivo: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the in vivo target engagement of MK-5108, a potent and highly selective Aurora A kinase inhibitor. We will explore established methodologies, present comparative data with alternative compounds, and provide detailed experimental protocols and pathway diagrams to facilitate a deeper understanding of the validation process.
Introduction to this compound and its Target: Aurora A Kinase
This compound is an orally bioavailable, small-molecule inhibitor that demonstrates high selectivity for Aurora A kinase, a serine/threonine kinase crucial for mitotic progression.[1][2] Aurora A plays a key role in centrosome maturation, spindle assembly, and chromosome segregation.[1] Its overexpression is common in various cancers, making it a rational target for anticancer therapies.[1][3] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of Aurora A and disrupting its function, which ultimately leads to G2/M phase cell cycle arrest and apoptosis in cancer cells.[3][4][5]
In Vivo Target Engagement Validation: Methods and Biomarkers
Validating that a drug interacts with its intended target in a living organism is a critical step in drug development. For this compound, this is primarily achieved through the measurement of pharmacodynamic (PD) biomarkers in accessible tissues, such as tumor biopsies, skin, or hair follicles.
Key Pharmacodynamic Biomarkers:
-
Phospho-Histone H3 (pHH3): Inhibition of Aurora A kinase by this compound leads to a mitotic delay, causing an accumulation of cells in the G2/M phase.[3] This results in a paradoxical increase in the phosphorylation of Histone H3 at Serine 10, a marker for mitotic cells. This induction of pHH3 serves as a robust and widely used biomarker for Aurora A inhibition in vivo.[2][3][6]
-
Aurora A Autophosphorylation: Active Aurora A kinase undergoes autophosphorylation at Threonine 288 (pThr288). Effective target engagement by this compound leads to a decrease in this autophosphorylation, which can be measured by specific antibodies.[7]
-
Gene Expression Signatures: Inhibition of the Aurora A pathway triggers downstream changes in gene expression. A validated panel of genes, including AURKA, AURKB, BIRC5, PRC1, TACC3, DLGAP5, and NDC80, shows significant dose-related increases in expression following this compound treatment and can be used to confirm target engagement.[5]
-
Downstream Substrate Phosphorylation: this compound's inhibition of Aurora A prevents the phosphorylation of its downstream substrates, such as TACC3 and Plk1.[8] A reduction in the phosphorylated forms of these proteins can serve as further evidence of target engagement.
Performance Comparison: this compound vs. Alternative Aurora A Inhibitors
This compound is distinguished by its high selectivity for Aurora A over Aurora B and C. This is a key differentiator from many other "pan-Aurora" inhibitors. A common comparator is MLN8054, another well-characterized selective Aurora A inhibitor.
| Parameter | This compound | MLN8054 (Alternative) | Alisertib (MLN8237) (Alternative) | Tozasertib (VX-680) (Alternative) |
| Target(s) | Aurora A | Aurora A | Aurora A/B | Aurora A/B/C (Pan-inhibitor) |
| IC50 (Aurora A) | 0.064 nM [2] | ~25 nM | 1.2 nM | 0.6 nM[9] |
| Selectivity | Highly selective (220-fold vs Aurora B, 190-fold vs Aurora C)[2] | Selective for Aurora A | Less selective than this compound | Pan-inhibitor |
| Primary In Vivo PD Marker | Induction of pHH3 [3][6] | Induction of pHH3 | Inhibition of pHH3 (due to Aurora B inhibition) | Inhibition of pHH3 |
| Administration | Oral[1] | Oral | Oral | Intravenous |
Table 1: Comparison of this compound with other notable Aurora kinase inhibitors.
Experimental Protocols
Immunohistochemistry (IHC) for Phospho-Histone H3 (pHH3)
This protocol is designed to assess the accumulation of mitotic cells in tissue samples following this compound treatment.
-
Tissue Collection and Preparation: Collect tumor or skin biopsies at baseline and at various time points (e.g., 2, 4, 8, 24 hours) post-treatment. Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as DAB (3,3'-diaminobenzobenzidine).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Quantify the percentage of pHH3-positive cells by manual counting or automated image analysis across multiple high-power fields.
Quantitative RT-PCR for Gene Expression Analysis
This protocol measures changes in the expression of Aurora A target genes in hair follicles, a readily accessible surrogate tissue.
-
Sample Collection: Pluck 5-10 hair follicles from a designated area at baseline and at specified times post-dose. Immediately snap-freeze the bulb portion in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the hair follicle bulbs using a suitable kit (e.g., RNeasy Micro Kit, Qiagen).
-
RNA Quantification and Quality Control: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 50-100 ng of total RNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a validated gene expression assay (e.g., TaqMan) for the target genes (AURKA, TACC3, BIRC5, etc.) and a stable housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, comparing the post-dose expression levels to the pre-dose baseline. A significant increase in the log ratio of post-dose to pre-dose expression indicates target engagement.[5]
Visualizing Pathways and Workflows
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. A phase I study of this compound, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Aurora A Kinase Inhibitors for Researchers
In the landscape of cancer therapeutics, Aurora A kinase has emerged as a critical target due to its pivotal role in cell cycle regulation and its frequent overexpression in various human cancers.[1][2] This has led to the development of numerous small molecule inhibitors targeting this serine/threonine kinase. For researchers and drug development professionals, navigating the array of available Aurora A inhibitors to select the most appropriate tool for their studies can be challenging. This guide provides an objective, data-driven comparison of key Aurora A inhibitors, with a focus on alisertib (MLN8237) and its alternatives, supported by experimental data and detailed protocols.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined not only by its potency against the intended target but also by its selectivity over other kinases, particularly the closely related Aurora B kinase. High selectivity for Aurora A is often desired to minimize off-target effects associated with Aurora B inhibition, such as polyploidy.[3][4]
A systematic comparison of commercially available Aurora kinase inhibitors reveals significant differences in their biochemical inhibition constants (Kᵢ) and selectivity profiles. For instance, MK-5108 and MK-8745 demonstrate markedly higher selectivity for Aurora A over Aurora B compared to alisertib (MLN8237) and its predecessor, MLN8054.[5][6] The pan-Aurora inhibitor VX-680 (Tozasertib), conversely, shows nearly identical potency against both kinases.[5]
Table 1: In Vitro Biochemical Inhibition Constants (Kᵢ) and Selectivity of Aurora Kinase Inhibitors
| Compound | Aurora A Kᵢ (nM) | Aurora B Kᵢ (nM) | Selectivity (Aurora B/Aurora A) |
| Alisertib (MLN8237) | 1.2[3] | 396.5[3] | ~330 |
| MLN8054 | - | - | 11-fold[5] |
| This compound | ≤0.01[5] | - | >1000 |
| MK-8745 | - | - | 1030-fold[5] |
| VX-680 (Tozasertib) | 1.0[5] | 1.0[5] | 1 |
| Danusertib (PHA-739358) | 13[7] | 79[7] | ~6 |
| AZD1152-HQPA | - | - | Highly selective for Aurora B[5] |
| SNS-314 | 9[7] | 31[7] | ~3.4 |
| AT9283 | - | - | Pan-Aurora inhibitor[8] |
| TAK-901 | 21[7] | 15[7] | ~0.7 |
| BI 847325 | 25[7] | 3[7] | 0.12 |
Note: Kᵢ values can vary between different assay conditions. Data is compiled from multiple sources for comparison.
The conformational state of Aurora A, whether it is in an active "DFG-in" or inactive "DFG-out" state, can also influence inhibitor binding and selectivity. Some inhibitors preferentially bind to one state over the other, which can have implications for their efficacy in different cellular contexts.[9][10]
Cellular Activity and Proliferative Effects
The anti-proliferative activity of Aurora A inhibitors has been demonstrated across a wide range of human tumor cell lines. Alisertib, for example, has shown potent activity in preclinical models of lung, prostate, ovarian, and lymphoma cells.[3]
In a study by the Pediatric Preclinical Testing Program, alisertib demonstrated a median IC₅₀ of 61 nM against a panel of pediatric cancer cell lines, with acute lymphoblastic leukemia (ALL) cell lines being particularly sensitive.[11]
Table 2: In Vitro Cellular Potency (IC₅₀) of Alisertib in Pediatric Cancer Cell Lines
| Cell Line Panel | Median IC₅₀ (nM) |
| All Cell Lines | 61 |
| Acute Lymphoblastic Leukemia (ALL) | More sensitive than average |
| Rhabdomyosarcoma | Less sensitive than average |
Source: Pediatric Preclinical Testing Program[11]
It is important to note that cellular potency can be influenced by various factors, including cell type and experimental conditions.[5]
In Vivo Efficacy in Preclinical Models
The antitumor activity of Aurora A inhibitors has been validated in numerous in vivo xenograft models. Alisertib has demonstrated significant tumor growth inhibition in solid tumor models and regressions in lymphoma models.[12] In pediatric neuroblastoma xenografts, the in vivo activity of alisertib surpassed that of standard chemotherapeutic agents.[11]
Combination therapy has also shown promise. For instance, combining alisertib with platinum-based chemotherapies or docetaxel has demonstrated synergistic or additive antitumor effects in various gastrointestinal and lymphoma cancer models.[13]
Clinical Trial Insights
Several Aurora A inhibitors have advanced into clinical trials, providing valuable data on their safety and efficacy in patients. Alisertib has been extensively studied in both solid tumors and hematological malignancies.[14]
In a Phase III trial for relapsed/refractory peripheral T-cell lymphoma (PTCL), alisertib did not demonstrate superior efficacy over investigator's choice of single-agent comparators in terms of progression-free survival (PFS).[15][16] However, it did show clinical activity and an acceptable safety profile.[15][16] The most common adverse events associated with alisertib include myelosuppression (anemia, neutropenia) and stomatitis.[12][15]
Table 3: Selected Clinical Trial Data for Alisertib
| Indication | Phase | Comparator | Key Findings |
| Relapsed/Refractory Peripheral T-Cell Lymphoma | III | Investigator's Choice | Did not meet primary endpoint of PFS superiority. Showed clinical activity.[15][16] |
| Advanced/Metastatic Sarcoma | II | Single Arm | Did not meet primary endpoint of response rate. Favorable PFS and responses in angiosarcoma.[17] |
| Relapsed Malignant Mesothelioma | II | Single Arm | Modest activity with durable disease control in some patients.[18] |
| Advanced Solid Tumors (with sapanisertib) | Ib | - | Combination was safe and tolerable.[19] |
| Gastrointestinal Cancer (with mFOLFOX) | I | - | Combination showed limited clinical activity in this study.[13] |
Signaling Pathways and Mechanism of Action
Aurora A is a key regulator of mitosis, involved in centrosome maturation and separation, spindle assembly, and cytokinesis.[20][21] Its inhibition leads to mitotic arrest and subsequent apoptosis.[11] Aurora A is also implicated in non-mitotic functions and interacts with several other signaling pathways.[20]
Caption: Aurora A Signaling Pathway.
The diagram above illustrates the central role of Aurora A in mitosis and its interaction with other key signaling molecules. Aurora A is activated during the G2/M transition and by cofactors like TPX2 and Cep192.[1][20] It then phosphorylates downstream targets such as PLK1 and p53, and activates pro-survival pathways like NF-κB, PI3K/Akt/mTOR, and MEK/ERK.[20][22]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed protocols for key assays used to evaluate Aurora A inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora A kinase.
Caption: In Vitro Kinase Assay Workflow.
Methodology:
-
Preparation: Thaw and prepare reagents: 5x Kinase Assay Buffer, ATP solution, and substrate solution (e.g., Kemptide).[23] Prepare a master mix containing these components.
-
Plate Setup: In a 96-well plate, add the master mix to all wells. Add the test inhibitor at various concentrations to the designated wells. Add vehicle control (e.g., DMSO) to the positive and negative control wells.[23]
-
Enzyme Addition: Add purified recombinant Aurora A kinase to all wells except the "blank" or negative control wells.[23]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.[23][24]
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then quantified via a luciferase-based luminescent signal.[23][24]
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability/Proliferation Assay
This assay determines the effect of an inhibitor on the growth and survival of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[25][26]
-
Compound Treatment: Treat the cells with a range of concentrations of the Aurora A inhibitor. Include a vehicle-only control.[11]
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).[11][25]
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[25] Alternatively, use assays that measure DNA content or metabolic activity.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the control.[11]
In Vivo Xenograft Tumor Model
This assay evaluates the antitumor efficacy of an inhibitor in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously inject human cancer cells into immunocompromised mice (e.g., nude mice).[27]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the Aurora A inhibitor (e.g., orally or via injection) according to a specific dosing schedule. The control group receives a vehicle.[11]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: Continue treatment for a predetermined period or until the tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).[27]
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the inhibitor.
Conclusion
The selection of an Aurora A inhibitor for research or therapeutic development requires careful consideration of its biochemical potency, selectivity, cellular activity, and in vivo efficacy. While alisertib has been a key investigational agent with a well-characterized profile, other inhibitors such as this compound and MK-8745 offer superior selectivity for Aurora A. The choice of inhibitor should be guided by the specific experimental context and the desired pharmacological profile. The provided data and protocols serve as a valuable resource for researchers to make informed decisions in the dynamic field of Aurora kinase inhibition.
References
- 1. rupress.org [rupress.org]
- 2. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phase I Study Combining the Aurora Kinase A Inhibitor Alisertib with mFOLFOX in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Randomized Phase III Study of Alisertib or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase II Trial of Alisertib (MLN8237) in Salvage Malignant Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. promega.com [promega.com]
- 25. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Navigating Kinase Inhibitor Resistance: A Comparative Analysis of MK-5108
For researchers, scientists, and drug development professionals, understanding the landscape of kinase inhibitor cross-resistance is paramount in designing effective cancer therapies. This guide provides a detailed comparison of the Aurora A kinase inhibitor, MK-5108, with other kinase inhibitors, focusing on mechanisms of resistance and opportunities for combination therapies. Experimental data and detailed protocols are provided to support further investigation.
Introduction to this compound: A Highly Selective Aurora A Kinase Inhibitor
This compound is a potent and highly selective, ATP-competitive inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] It demonstrates a half-maximal inhibitory concentration (IC50) of 0.064 nM for Aurora A, with 220-fold and 190-fold greater selectivity over Aurora B and Aurora C, respectively.[2] This specificity is critical in minimizing off-target effects. Overexpression of Aurora A is a common feature in various human cancers, leading to chromosomal instability and tumorigenesis, making it a rational target for anticancer therapy.[1][3]
Understanding Cross-Resistance with Other Kinase Inhibitors
While direct head-to-head cross-resistance data for this compound against a broad panel of kinase inhibitors is limited, the available evidence points towards a lack of significant cross-resistance. This is primarily due to its distinct mechanism of action targeting a key mitotic kinase rather than common signaling pathways like those involving EGFR or PI3K. In fact, emerging research suggests that inhibiting Aurora A kinase can overcome resistance to other targeted therapies.
Overcoming Resistance to EGFR and PI3K Pathway Inhibitors
Activation of Aurora A kinase has been identified as a mechanism of acquired resistance to both EGFR tyrosine kinase inhibitors (TKIs) and inhibitors of the PI3K pathway. This suggests that cancer cells can utilize Aurora A signaling as a bypass mechanism when primary growth pathways are inhibited. Consequently, targeting Aurora A with inhibitors like this compound presents a promising strategy to re-sensitize resistant tumors to these agents. This highlights a lack of cross-resistance and a potential for synergistic therapeutic combinations.
Synergistic Potential: this compound in Combination Therapies
The most compelling evidence for the unique activity of this compound comes from studies evaluating its efficacy in combination with other anti-cancer agents, particularly chemotherapeutics like docetaxel and cisplatin.
Enhanced Efficacy with Docetaxel
Preclinical studies have consistently demonstrated that this compound significantly enhances the antitumor activity of the taxane chemotherapeutic, docetaxel.[1][3] This synergy is observed in various cancer cell lines, including non-small-cell lung cancer (NSCLC).[4] The combination of this compound and docetaxel leads to increased inhibition of cell growth and enhanced apoptosis compared to either agent alone.[5]
Synergistic Effects with Cisplatin
Concurrent treatment of NSCLC cell lines with this compound and the platinum-based chemotherapy agent, cisplatin, has also been shown to synergistically inhibit cell growth.[4] This suggests that the mitotic disruption caused by this compound can potentiate the DNA-damaging effects of cisplatin.
Quantitative Analysis of this compound Efficacy
The following tables summarize the inhibitory concentrations of this compound as a monotherapy and in combination with other agents in various cancer cell lines.
Table 1: Monotherapy IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.16 - 6.4 |
| SW480 | Colon Adenocarcinoma | 0.16 - 6.4 |
| HeLa | Cervical Carcinoma | 0.16 - 6.4 |
| A549 | Lung Carcinoma | 0.625 - 2.5 |
| H460 | Large Cell Lung Cancer | ~0.25 |
| Calu-1 | Squamous Cell Lung Carcinoma | ≥ 10 |
| HCC827 | Lung Adenocarcinoma | ≥ 10 |
| Data compiled from multiple sources.[5][6] |
Table 2: Combination Effects of this compound with Docetaxel and Cisplatin in NSCLC Cell Lines
| Cell Line | Combination | Effect |
| H460 | This compound + Docetaxel | Synergistic Growth Inhibition |
| Calu-1 | This compound + Docetaxel | Synergistic Growth Inhibition |
| H460 | This compound + Cisplatin | Synergistic Growth Inhibition |
| Calu-1 | This compound + Cisplatin | Synergistic Growth Inhibition |
| Based on median effect analysis.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's activity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-4,000 cells per well and allow them to attach overnight.[5]
-
Drug Treatment: Treat cells with varying concentrations of this compound (and/or other inhibitors) for 72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Immunoblotting
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Aurora A, total Aurora A, PARP, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Harvesting: Harvest treated and untreated cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[7]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[7]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizing Signaling and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a logical workflow for assessing cross-resistance.
References
- 1. A phase I study of this compound, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Validating the Downstream Effects of MK-5108 on Histone H3 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Aurora A kinase inhibitor, MK-5108, with other alternatives, focusing on its downstream effects on Histone H3 phosphorylation. Experimental data, detailed methodologies, and visual representations of signaling pathways and workflows are presented to support the validation of this compound's mechanism of action.
Introduction to this compound and Histone H3 Phosphorylation
This compound is a potent and highly selective ATP-competitive inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Overexpression of Aurora A is frequently observed in various human cancers, leading to chromosomal instability and tumorigenesis, making it a compelling target for anticancer therapies.[3][4][5] A critical downstream event in the regulation of mitosis is the phosphorylation of Histone H3. Notably, the selective inhibition of Aurora A kinase by compounds like this compound results in a distinct cellular phenotype: an accumulation of cells in the G2/M phase of the cell cycle, paradoxically associated with an increase in the phosphorylation of Histone H3 at serine 10 (pHH3 Ser10).[4][5] This contrasts with the effect of Aurora B kinase inhibitors, which typically lead to a decrease in pHH3 levels.[4][6] Therefore, validating the induction of Histone H3 phosphorylation serves as a key biomarker for the target engagement and cellular activity of selective Aurora A inhibitors like this compound.
Comparative Analysis of Aurora Kinase Inhibitors
The selectivity of this compound for Aurora A over other kinases, particularly Aurora B, is a crucial attribute that defines its specific downstream effects. The following tables summarize the quantitative data on the potency and selectivity of this compound in comparison to other well-characterized Aurora kinase inhibitors.
Table 1: In Vitro Potency and Selectivity of Aurora Kinase Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (Fold vs. Aurora B) | Selectivity (Fold vs. Aurora C) |
| This compound | Aurora A | 0.064 [1][7][8] | 220 [1][8] | 190 [1][8] |
| MLN8054 | Aurora A | - | - | - |
| Alisertib (MLN8237) | Aurora A | - | - | - |
| AZD1152-HQPA | Aurora B | - | - | - |
| Tozasertib (VX-680) | Aurora A/B | - | - | - |
Data for other inhibitors to be populated with further specific searches if available.
Table 2: Cellular Effects on Histone H3 Phosphorylation
| Compound | Target | Cell Line | Concentration | Effect on pHH3 (Ser10) |
| This compound | Aurora A | HeLa-S3 | 0.1 - 1 µM | Increased [4] |
| MLN8054 | Aurora A | HeLa-S3 | 1 - 3 µM | Increased (less than this compound)[4] |
| AZD1152 | Aurora B | - | - | Decreased[4] |
| PHA-739358 | Aurora B | - | - | Decreased[4] |
| MK-0457 | Aurora B | - | - | Decreased[4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approach to validate its effects, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for pHH3 validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the effects of this compound on Histone H3 phosphorylation.
Protocol 1: Western Blot Analysis of Histone H3 Phosphorylation
This protocol provides a method for detecting changes in the levels of phosphorylated Histone H3 in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa-S3, HCT116) in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Histone Extraction (Acid Extraction Method):
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge to pellet the debris and collect the supernatant containing the acid-soluble histones.
-
Neutralize the acid and determine the protein concentration using a suitable assay (e.g., Bradford or BCA assay).
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Histone H3 at Serine 10 (e.g., anti-phospho-Histone H3 (Ser10)) overnight at 4°C.
-
As a loading control, use an antibody against total Histone H3.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
Protocol 2: Immunofluorescence Staining for Phosphorylated Histone H3
This protocol allows for the visualization and quantification of pHH3-positive cells, indicating mitotic arrest.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound or a vehicle control as described in Protocol 1.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Block the cells with 1% BSA in PBST for 30 minutes.
-
Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
For nuclear counterstaining, incubate with DAPI or Hoechst stain.
4. Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of pHH3-positive cells by counting at least 200 cells per condition.
Protocol 3: ELISA-based Assay for Global Histone H3 Phosphorylation
This high-throughput method provides a quantitative measure of global pHH3 levels.
1. Histone Extraction:
-
Extract histones from treated and control cells as described in Protocol 1.
2. ELISA Procedure (using a commercial kit, e.g., EpiQuik™):
-
Follow the manufacturer's instructions. Typically, this involves:
-
Binding of histone extracts to an antibody-coated microplate specific for total Histone H3.
-
Incubation with a detection antibody that specifically recognizes phosphorylated Histone H3 (Ser10).
-
Addition of a labeled secondary antibody and a colorimetric substrate.
-
Measurement of the absorbance at a specific wavelength.
-
3. Data Analysis:
-
Calculate the concentration of phosphorylated Histone H3 in each sample based on a standard curve.
-
Normalize the results to the total amount of Histone H3.
Conclusion
The experimental evidence strongly supports the validation of this compound's downstream effects on Histone H3 phosphorylation. As a highly selective Aurora A kinase inhibitor, this compound induces a G2/M cell cycle arrest, which is characteristically marked by an increase in phosphorylated Histone H3 at Serine 10. This stands in clear contrast to the effects of Aurora B inhibitors. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to independently verify these findings and to further explore the therapeutic potential of this compound. The visualization of the signaling pathway and experimental workflows serves to clarify the underlying mechanisms and the practical steps involved in this validation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase I study of this compound, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. selleckchem.com [selleckchem.com]
Comparative Analysis of Toxicity Profiles: MK-5108 and Other Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profile of MK-5108, a selective Aurora A kinase inhibitor, with other notable Aurora kinase inhibitors: alisertib (MLN8237), danusertib (PHA-739358), and tozasertib (VX-680/MK-0457). The information is compiled from publicly available clinical trial data and is intended to offer an objective overview to inform research and development efforts.
Executive Summary
Aurora kinase inhibitors are a class of targeted therapy drugs that show promise in oncology by disrupting mitotic processes in cancer cells. However, their mechanism of action can also lead to a range of toxicities. This guide summarizes the reported adverse events from clinical trials of this compound and compares them against those of other Aurora kinase inhibitors. A key differentiator appears to be the selectivity of these inhibitors for Aurora A versus other Aurora kinase family members, which may influence their specific toxicity profiles.
Data Presentation: Comparative Toxicity Profiles
The following table summarizes the most frequently reported treatment-related adverse events (AEs) from Phase I and II clinical trials of this compound, alisertib, and danusertib. Data for tozasertib is presented separately due to the nature of the available information. The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
| Adverse Event | This compound (Monotherapy)[1] | Alisertib[2][3][4][5][6][7] | Danusertib[8][9][10][11] |
| Hematological | |||
| Neutropenia | 28.6% (All Grades) | 50% (All Grades), 65% (Grade ≥3) | 55-60% (All Grades) |
| Anemia | - | 81% (All Grades), 31% (Grade ≥3) | 21% (Grade 3-4) |
| Thrombocytopenia | - | 88% (All Grades) | 14% (Grade 3-4) |
| Leukopenia | - | 100% (All Grades), 58% (Grade ≥3) | - |
| Febrile Neutropenia | - | - | 17% (Grade 3-4) |
| Gastrointestinal | |||
| Diarrhea | 50% (All Grades) | 42% (All Grades), 13% (Grade ≥3) | 18-50% (All Grades) |
| Nausea | 50% (All Grades) | 42% (All Grades) | 25-30% (All Grades) |
| Stomatitis/Mucositis | - | 42% (All Grades), 10% (Grade ≥3) | - |
| Vomiting | - | - | - |
| Anorexia | - | - | 23% (All Grades) |
| Constitutional | |||
| Fatigue/Asthenia | 50% (All Grades) | 69% (All Grades) | 20-70% (All Grades) |
| Dermatological | |||
| Alopecia | - | 42% (All Grades) | - |
| Dose-Limiting Toxicities (DLTs) | None observed in monotherapy up to 3600 mg/day[1] | Grade 4 febrile neutropenia, Grade 3 stomatitis, Grade 4 neutropenia[2][4] | Neutropenia, Febrile neutropenia, Mucositis[8][9][10] |
Experimental Protocols
Detailed experimental protocols for the clinical trials cited are extensive and specific to each study. However, a generalizable methodology for assessing drug toxicity in preclinical and early clinical phases is outlined below.
Preclinical In Vivo Toxicity Studies (Rodent and Non-Rodent)
Objective: To determine the maximum tolerated dose (MTD), identify target organs of toxicity, and characterize the dose-response relationship of the investigational drug.
General Protocol:
-
Animal Models: Two mammalian species are typically used, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs)[12][13].
-
Dose Administration: The drug is administered via the intended clinical route (e.g., oral gavage, intravenous infusion) daily for a specified period (e.g., 28 days for a sub-chronic study)[13][14]. At least three dose levels (low, mid, high) and a control group receiving the vehicle are included[13]. The high dose is intended to induce observable toxicity[13].
-
Observations: Animals are monitored daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight. Food and water consumption are also recorded.
-
Clinical Pathology: Blood and urine samples are collected at baseline and at specified intervals to assess hematology, clinical chemistry, and urinalysis parameters.
-
Toxicokinetics: Blood samples are collected at various time points to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the drug and its metabolites.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected and preserved for microscopic histopathological examination[13].
Phase I Clinical Trial Toxicity Assessment
Objective: To determine the MTD and the recommended Phase II dose (RP2D) in human subjects and to characterize the safety and tolerability profile.
General Protocol:
-
Study Design: A dose-escalation study design (e.g., 3+3 design) is typically employed, where cohorts of patients receive escalating doses of the investigational drug.
-
Patient Population: Patients with advanced, refractory solid tumors for whom standard therapy is no longer effective are often enrolled.
-
Treatment Schedule: The drug is administered according to a predefined schedule (e.g., daily for a specific number of days in a cycle).
-
Toxicity Monitoring: Patients are closely monitored for adverse events throughout the study. The severity of AEs is graded using the CTCAE.
-
Dose-Limiting Toxicity (DLT) Assessment: DLTs are predefined, severe adverse events that are considered unacceptable. The occurrence of DLTs in a certain number of patients within a dose cohort triggers a decision to halt dose escalation and expand the previous dose level to determine the MTD.
-
Pharmacokinetics: Blood samples are collected to characterize the drug's pharmacokinetic profile in humans.
Mandatory Visualizations
Signaling Pathway
Caption: Aurora A Kinase Signaling Pathway
Experimental Workflow
Caption: Drug Toxicity Assessment Workflow
References
- 1. A phase I study of this compound, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of the investigational Aurora A kinase inhibitor alisertib (MLN8237) in East Asian cancer patients: pharmacokinetics and recommended phase 2 dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 Study of Alisertib (MLN8237) and Weekly Irinotecan in Adults with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase I dose escalation, dose expansion and pharmacokinetic trial of gemcitabine and alisertib in advanced solid tumors and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I pharmacokinetic and pharmacodynamic study of the aurora kinase inhibitor danusertib in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. ikev.org [ikev.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of MK-5108: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like MK-5108. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.
Essential Safety and Handling at a Glance
This compound is a potent and selective Aurora A kinase inhibitor. While specific hazard classifications may vary slightly between suppliers, it is crucial to handle this compound with care. The following table summarizes key quantitative data for quick reference.
| Property | Value | Source |
| Molecular Formula | C22H21ClFN3O3S | Selleck Chemicals |
| Molecular Weight | 461.94 g/mol | Selleck Chemicals |
| Solubility | >10 mM in DMSO | APExBIO |
| Storage Temperature | -20°C (stock solutions) | APExBIO |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure risk.
Eye and Face Protection:
-
Wear chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection:
-
Gloves: Use appropriate chemical-resistant gloves.
-
Body Protection: A lab coat is required. For more extensive handling, consider a protective suit.
Respiratory Protection:
-
If engineering controls are not sufficient to maintain airborne concentrations below established exposure limits, a NIOSH-approved respirator is necessary.
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound ensures both personal safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.
-
Ensure easy access to an eyewash station and a safety shower.
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
3. Spill Response:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material and place it in a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after the material has been collected.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of unused material and its container as hazardous waste.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not allow the product to enter drains.
Logical Workflow for Handling and Disposal
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
